6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHLLVXHCWXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661366 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161833-78-8 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Abstract: This document provides an in-depth technical guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The guide focuses on the mechanistic principles and practical execution of the most prevalent synthetic strategies, primarily the Pictet-Spengler reaction. It is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative data to facilitate successful synthesis and optimization.
Introduction and Strategic Importance
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread occurrence in natural alkaloids and their ability to interact with a diverse range of biological targets.[1] This specific scaffold, featuring a methoxy group at the 6-position and a carboxylic acid at the 1-position, serves as a crucial building block for developing novel therapeutics, including enzyme inhibitors and central nervous system agents.[2] Its rigid, chiral structure is particularly valuable for designing stereoselective molecules in structure-activity relationship (SAR) studies.[2]
The primary challenge and focus of its synthesis lie in controlling the stereochemistry at the C1 position, making asymmetric synthesis a key area of investigation.[3] This guide will explore the foundational methods for constructing this core structure, with an emphasis on the widely adopted Pictet-Spengler reaction.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals two principal disconnection points, leading to the most common synthetic strategies:
-
Pictet-Spengler Reaction: This is the most direct and widely used method.[4] The key bond disconnection is between the C1 carbon and the nitrogen atom, and between the C4a and C8a carbons of the aromatic ring. This approach involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization.[5][6]
-
Bischler-Napieralski Reaction: This alternative route involves the cyclization of a β-arylethylamide using a dehydrating agent, which forms a 3,4-dihydroisoquinoline intermediate.[7][8] Subsequent reduction of the imine and introduction of the carboxylic acid group are required. While effective for isoquinoline synthesis, it is a multi-step process for this specific target compared to the Pictet-Spengler approach.[9][10]
Given its efficiency and directness, this guide will concentrate on the Pictet-Spengler synthesis.
The Pictet-Spengler Reaction: Mechanism and Application
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis.[6][11] It proceeds via an intramolecular electrophilic aromatic substitution. The key starting materials are a β-phenethylamine derivative and a carbonyl compound. For the synthesis of this compound, a logical choice of starting materials is 3-methoxytyramine (the phenethylamine component) and glyoxylic acid (the carbonyl component).[12]
Mechanistic Pathway
The reaction mechanism can be broken down into three critical steps:
-
Iminium Ion Formation: The amine group of the β-arylethylamine attacks the carbonyl carbon of the aldehyde (or ketone). Subsequent dehydration under acidic conditions forms a reactive electrophilic iminium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring (activated by the methoxy and hydroxy groups) attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.
Caption: Key steps of the Pictet-Spengler cyclization.
Causality of Experimental Choices
-
Starting Materials: 3-Methoxytyramine is selected because it contains the required β-phenethylamine backbone and the C6-methoxy precursor (as a C3-methoxy group on the starting amine).[12] Glyoxylic acid provides the C1 carbon and the desired carboxylic acid functionality in a single step.
-
Acid Catalyst: The reaction is typically performed under acidic conditions (e.g., HCl, H₂SO₄, or TFA). The acid serves two purposes: it catalyzes the formation of the iminium ion and activates the aromatic ring for the subsequent electrophilic attack. The choice and concentration of the acid can influence reaction rates and yields.
-
Solvent and Temperature: The reaction is often conducted in aqueous or alcoholic solvents. The temperature can vary from room temperature to reflux, depending on the reactivity of the substrates. Milder conditions are generally preferred to minimize side reactions.[13]
Detailed Experimental Protocol (Pictet-Spengler Route)
This protocol is a representative procedure based on established methodologies. Researchers should adapt it based on their specific laboratory conditions and scale.
Objective: To synthesize this compound hydrochloride.
Materials:
-
3-Methoxytyramine hydrochloride (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Activated Carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxytyramine hydrochloride in deionized water.
-
Reagent Addition: To this solution, add glyoxylic acid monohydrate. A slight exotherm may be observed.
-
Acidification & Reflux: Carefully add concentrated hydrochloric acid. Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The crude product may precipitate as the hydrochloride salt. Collect the solid by vacuum filtration and wash with cold isopropanol.
-
-
Purification:
-
Transfer the crude solid to a flask containing methanol. Heat to reflux and add a small amount of activated carbon for decolorization.
-
Hot-filter the solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Caption: Workflow from reaction to purified product.
Characterization of the Final Product
The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group (singlet ~3.8 ppm), the C1 proton (singlet or triplet, depending on coupling), and the aliphatic protons of the tetrahydroisoquinoline ring (multiplets in the 2.8-3.5 ppm range). |
| ¹³C NMR | Resonances for the carboxylic acid carbon (~170-175 ppm), aromatic carbons (including the methoxy-substituted carbon), the C1 carbon, and the aliphatic carbons of the ring. |
| Mass Spec (MS) | The molecular ion peak corresponding to the free base [M+H]⁺ should be observed at m/z consistent with the molecular formula C₁₁H₁₃NO₃. |
| Melting Point | A sharp melting point consistent with literature values for the hydrochloride salt.[14] |
| Purity (HPLC) | A single major peak indicating high purity (typically >95%).[15] |
Asymmetric Synthesis and Optimization
Achieving high enantioselectivity is often a primary goal. While the direct Pictet-Spengler reaction with achiral starting materials yields a racemic mixture, several strategies exist for asymmetric synthesis:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the amine or the carbonyl component can direct the cyclization to favor one diastereomer.[16]
-
Chiral Catalysts: The use of chiral Brønsted acids or other organocatalysts can create a chiral environment that favors the formation of one enantiomer.[3]
-
Enzymatic Reactions: Biocatalysis, using enzymes such as strictosidine synthase analogs, can provide high enantioselectivity under mild conditions.[4][17]
Optimization Considerations:
-
Reaction Concentration: Higher concentrations can sometimes lead to polymerization or side products.
-
Acid Strength: Strongly acidic conditions favor the reaction but can also lead to degradation. A balance must be found.
-
Temperature Control: For sensitive substrates, running the reaction at lower temperatures for a longer duration may improve yields and reduce impurities.[13]
Conclusion
The synthesis of this compound is most effectively achieved via the Pictet-Spengler reaction. This method offers a convergent and efficient route from readily available starting materials like 3-methoxytyramine and glyoxylic acid. Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction conditions. For applications requiring enantiopure material, the incorporation of asymmetric strategies is essential. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and characterize this important medicinal chemistry scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride [myskinrecipes.com]
- 3. armchemfront.com [armchemfront.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. lab-chemicals.com [lab-chemicals.com]
- 15. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
The Biological Potential of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-researched, derivative: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. While direct experimental data on this compound is limited, this whitepaper will synthesize findings from closely related analogs to build a robust hypothesis of its potential as a neuroprotective and anti-inflammatory agent. We will delve into the mechanistic underpinnings of the THIQ scaffold's bioactivity, propose a comprehensive experimental workflow for its evaluation, and present detailed protocols for key assays, offering a roadmap for researchers and drug development professionals.
Introduction: The Tetrahydroisoquinoline Scaffold as a "Privileged" Motif
The THIQ core is a recurring motif in numerous alkaloids and has been extensively utilized in the design of novel therapeutics.[1][2] Its rigid, three-dimensional structure provides a versatile framework for interacting with a diverse range of biological targets. Derivatives of the THIQ scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, antifungal, and neuroprotective effects.[3][4] The specific substitutions on the isoquinoline ring system play a critical role in modulating the biological potential of these compounds.[4]
The subject of this guide, this compound, possesses two key functional groups: a methoxy group at the 6-position and a carboxylic acid at the 1-position. The methoxy group is known to enhance solubility and bioavailability, which are advantageous properties in drug development.[1] The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule to specific receptor sites. This unique combination of features suggests a strong potential for targeted biological activity.
Inferred Biological Activity from Structurally Related Analogs
In the absence of direct studies on this compound, we can infer its likely biological activities by examining its close structural relatives.
Potent Anti-inflammatory and Analgesic Properties
A compelling case for the anti-inflammatory potential of our target compound comes from the study of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This analog demonstrated pronounced analgesic and anti-inflammatory activity in preclinical models.[4][5][6] In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect 3.3 times greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[4][5]
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Anti-inflammatory Effect vs. Control | Fold-change vs. Diclofenac Sodium |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl | 0.5 | Significant Reduction in Paw Edema | 3.3x more potent |
| Diclofenac Sodium | 10 | Significant Reduction in Paw Edema | 1x |
Data synthesized from studies on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.[4][5]
The presence of the 6-methoxy group in our target compound, similar to the 6,7-dimethoxy substitution in this active analog, suggests a high probability of similar anti-inflammatory properties. The carboxylic acid at the 1-position may further enhance this activity, as this functional group is a key feature of many NSAIDs.[7]
Predicted Neuroprotective Mechanisms
The THIQ scaffold is strongly associated with neuroprotective effects. Endogenous amines such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties in models of Parkinson's disease.[8][9] These compounds have been shown to protect dopaminergic neurons from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[8]
The proposed mechanisms for this neuroprotection are multifaceted and include:
-
Monoamine Oxidase (MAO) Inhibition: By reversibly inhibiting MAO, these compounds can prevent the breakdown of dopamine, thereby reducing the formation of reactive oxygen species.[8][9]
-
Free Radical Scavenging: THIQ derivatives can directly neutralize harmful free radicals, mitigating oxidative stress in neuronal cells.[9]
-
Antagonism of the Glutamatergic System: Some THIQs can inhibit glutamate-induced excitotoxicity, a key pathway in neuronal cell death.[9]
Furthermore, the structurally related compound 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) has been shown to stimulate neurogenesis in an in vitro model of neural stem cells.[10] This suggests that the 6-methoxy tetrahydro-heterocyclic core may play a role in neuronal regeneration.
Given these precedents, it is highly probable that this compound will exhibit neuroprotective properties through similar mechanisms.
Proposed Experimental Workflow for Biological Evaluation
To empirically validate the hypothesized biological activities of this compound, a systematic experimental workflow is proposed. This workflow is designed to be a self-validating system, starting with in vitro assays and progressing to more complex cell-based and in vivo models.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition
Causality: To determine if the compound's anti-inflammatory effects are mediated through the cyclooxygenase pathway, a common mechanism for NSAIDs.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).
-
Perform the assay according to the manufacturer's instructions, testing a range of compound concentrations against recombinant human COX-1 and COX-2 enzymes.
-
Use celecoxib and ibuprofen as positive controls for COX-2 and non-selective COX inhibition, respectively.
-
Measure the colorimetric product at the specified wavelength using a plate reader.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
Cell-Based Neuroprotection Assay: 6-OHDA-induced Toxicity in SH-SY5Y Cells
Causality: To assess the compound's ability to protect a human dopaminergic neuroblastoma cell line from a neurotoxin relevant to Parkinson's disease.
Methodology:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.
-
Incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay. Read absorbance at 570 nm.
-
Calculate the percentage of neuroprotection relative to the 6-OHDA-treated control.
Predicted Signaling Pathway Modulation
Based on the activities of its analogs, this compound is predicted to modulate key signaling pathways involved in inflammation and neuronal survival.
Caption: Predicted modulation of inflammatory and neurodegenerative signaling pathways by this compound.
Conclusion and Future Directions
While direct experimental evidence remains to be established, a comprehensive analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a dual-action anti-inflammatory and neuroprotective agent. Its "privileged" THIQ scaffold, combined with favorable pharmacokinetic properties conferred by the methoxy group and potential for strong target interactions via the carboxylic acid moiety, makes it a compelling lead for drug discovery programs targeting neurodegenerative diseases with an inflammatory component, such as Parkinson's and Alzheimer's disease.
The experimental workflows and protocols outlined in this guide provide a clear and logical path for elucidating the precise biological activities and mechanisms of action of this compound. Future research should focus on the proposed in vitro and cell-based assays, followed by validation in appropriate animal models. A thorough investigation of its structure-activity relationship, by synthesizing and testing related analogs, will also be crucial in optimizing its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives"
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1][2] This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[3] The inherent conformational rigidity of the THIQ ring system, combined with the potential for stereogenic centers, allows for the precise spatial orientation of functional groups, which is critical for specific molecular recognition and biological activity.
Significance in Medicinal Chemistry
THIQ derivatives have demonstrated a remarkable diversity of pharmacological effects, including neuroprotective, anticonvulsant, anti-inflammatory, antiviral, antifungal, and anticancer properties.[2][3][4] The therapeutic potential of this scaffold is underscored by the existence of several marketed drugs containing the THIQ moiety.[4] The continuous exploration of novel THIQ analogs remains a vibrant area of research for the development of new therapeutic agents.[2]
The Emergence of this compound Derivatives
Within the broad family of THIQs, derivatives of this compound have garnered significant attention. The presence of the methoxy group at the 6-position can enhance crucial pharmacokinetic properties such as solubility and bioavailability.[5] The carboxylic acid functionality at the 1-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have shown particular promise in the fields of neuroprotection and epilepsy.[6][7] This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.
Synthetic Strategies: Accessing the Core Structure
The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired stereochemistry and the nature of the substituents on the aromatic ring and at the 1-position.
The Pictet-Spengler Reaction: A Classic Approach
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines.[8][9] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[9][10][11]
The reaction proceeds through the formation of a Schiff base intermediate from the β-arylethylamine and the carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[10] The presence of electron-donating groups on the aromatic ring, such as the 6-methoxy group, facilitates this cyclization step.[10]
Caption: General workflow of the Pictet-Spengler reaction.
A general procedure for the Pictet-Spengler synthesis of a 1-substituted-6-methoxy-1,2,3,4-tetrahydroisoquinoline is as follows:
-
Schiff Base Formation: Dissolve the β-(3-methoxyphenyl)ethylamine and the desired aldehyde or ketone in a suitable solvent (e.g., toluene, methanol).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Diastereoselective Synthesis: The Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
For the synthesis of enantiomerically pure this compound derivatives, a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization has proven to be a powerful strategy.[1][12][13][14] This approach allows for the introduction of a chiral center at the 1-position with good to excellent diastereoselectivity.[15][16]
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (in this case, glyoxylic acid), and a boronic acid to form an α-amino acid.[1][16] By using a chiral amine, the stereochemistry of the newly formed α-amino acid can be controlled. The resulting amino acid is then subjected to a Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline ring system.[12][14]
Caption: Diastereoselective synthesis workflow.
A representative protocol for the diastereoselective synthesis is as follows[1][13][14]:
-
Petasis Reaction:
-
To a solution of the chiral amine (e.g., (R)-phenylglycinol derivative) in a suitable solvent (e.g., dichloromethane), add the boronic acid and glyoxylic acid.
-
Stir the reaction at room temperature until completion.
-
The resulting intermediate, often a morpholinone derivative, can be isolated and purified.[1][12]
-
-
Pomeranz–Fritsch–Bobbitt Cyclization:
-
Reduction and Deprotection:
-
The cyclized product is then hydrogenated, often using a palladium on carbon (Pd/C) catalyst, to reduce the resulting imine and/or remove protecting groups.[3]
-
-
Isolation:
-
After filtration of the catalyst, the final product is isolated, often as a hydrochloride salt.[3]
-
Other Synthetic Methodologies
The Ugi three-component reaction, involving a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid, can also be employed to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, specifically as N-substituted carboxamides.[15] However, hydrolysis of these amides to the corresponding carboxylic acids can lead to racemization.[15]
Pharmacological Landscape: A Spectrum of Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, with the most significant findings in the areas of neuroprotection and anticonvulsant effects.
Neuroprotective and Anti-Parkinsonian Effects
Several studies have highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives.[6][17] These compounds are of particular interest for neurodegenerative disorders like Parkinson's disease, where oxidative stress and dopaminergic neuron degeneration are key pathological features.[17]
The neuroprotective effects of some THIQ derivatives are attributed to their ability to reduce the formation of free radicals.[6] For instance, 1-methyl-THIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in the substantia nigra.[6] This antioxidant activity is thought to prevent the degeneration of cell membranes and protect dopaminergic neurons.[6] Some isoquinoline alkaloids also exert neuroprotective effects by modulating signaling pathways such as PI3K-AKT and NF-kB, and by inhibiting the production of pro-inflammatory mediators like TNF-α.[18]
Caption: Proposed neuroprotective mechanism of THIQ derivatives.
| Compound | Model | Effect | Reference |
| 1-Methyl-THIQ | MPTP-induced toxicity in rats | Inhibited decrease in dopaminergic firing; suppressed TBARS formation | [6] |
| (R)-1-Methyl-THIQ | TIQ-induced bradykinesia | Potent inhibitor of bradykinesia; prevented loss of TH-positive cells | [17] |
| Dauricine | Alzheimer's disease models | Reduced Aβ accumulation; anti-apoptotic and antioxidant effects | [2] |
| Oleracein E | Rotenone-induced Parkinson's disease models | Neuroprotection against rotenone-induced toxicity | [2] |
Anticonvulsant Properties
A significant body of research has focused on the anticonvulsant activity of THIQ derivatives.[7][19][20] These compounds have shown efficacy in various seizure models, including those induced by audiogenic stimuli, maximal electroshock (MES), and pentylenetetrazole (PTZ).[7]
Unlike conventional antiepileptic drugs that often target GABAergic neurotransmission, many anticonvulsant THIQ derivatives act as non-competitive antagonists of AMPA/kainate receptors.[7] This mechanism is supported by their ability to protect against seizures induced by AMPA and kainate, while being ineffective against NMDA-induced seizures.[7]
SAR studies have provided insights into the structural features required for anticonvulsant activity. For N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the presence of an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring was associated with higher anticonvulsant activity and a longer duration of action.[7]
| Compound ID | Substituents | Anticonvulsant Activity | Reference |
| THIQ-10c | N-acetyl, 1-(4-chlorophenyl) | High activity in audiogenic seizure model; long-lasting protection | [7] |
| Compound 6 | 1-(aryl with Br, OMe, OH) | 90% survival in nicotine-induced seizure model at 0.1 mg/kg | [19] |
| Compounds 20 & 25 | 1-(aryl with Br and OH at C-2' and C-3') | Highest activity against strychnine-induced seizures; 90% survival | [19] |
Potential in Other Therapeutic Areas
The versatile THIQ scaffold has also shown promise in a variety of other therapeutic applications.
The broad-spectrum biological activity of THIQs extends to anti-inflammatory, antiviral, and antifungal effects.[3][5] For instance, certain N-substituted THIQ analogs have demonstrated potent antifungal activity against various fungal species, with MIC values in the low microgram per milliliter range.[2]
Hybrid compounds incorporating a tetrahydroisoquinoline moiety have exhibited strong antitumor effects.[4] Additionally, the neuroprotective properties of some THIQ derivatives, as mentioned earlier, also position them as potential candidates for the treatment of Alzheimer's disease.[4]
Analytical Characterization
The structural elucidation and purity assessment of this compound derivatives rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Techniques (NMR, IR, Mass Spectrometry)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the core structure and the position of substituents. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, characteristic signals include intense singlets for the methoxy groups around 3.8 ppm in the 1H NMR spectrum and signals for the aromatic carbons between 109-148 ppm in the 13C NMR spectrum.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identification and purity analysis. The fragmentation patterns in the mass spectrum provide a fingerprint for the molecule.[21]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is the method of choice for accurate purity determination and for the analysis of complex mixtures.
Future Perspectives and Drug Development Opportunities
The this compound scaffold represents a highly promising starting point for the development of new therapeutics, particularly for neurological disorders. The established synthetic routes allow for the generation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets.
Future research efforts should focus on:
-
Optimization of Pharmacokinetic Properties: While the 6-methoxy group can improve solubility, further modifications may be necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Identification and Mechanism of Action Studies: For many of the observed biological activities, the precise molecular targets and downstream signaling pathways remain to be fully elucidated.
-
Exploration of New Therapeutic Areas: The broad-spectrum activity of THIQs suggests that derivatives of this compound may have untapped potential in areas such as infectious diseases and oncology.
By leveraging the principles of medicinal chemistry and continuing to explore the rich pharmacology of this privileged scaffold, the scientific community is well-positioned to translate the therapeutic potential of these compounds into novel clinical candidates.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. [iris.unicz.it]
- 21. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid and Its Analogs
This technical guide provides an in-depth analysis of the spectroscopic data expected for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will leverage data from the closely related and well-characterized analog, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, to provide a robust predictive framework for researchers. This approach is a common and valuable strategy in chemical research for the characterization of novel or less-studied compounds.
Introduction: The Significance of Tetrahydroisoquinolines
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2] Their derivatives are of significant interest in medicinal chemistry and drug development, acting as scaffolds for novel therapeutic agents.[3][4] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of newly synthesized THIQ derivatives like this compound.
This guide will delve into the key spectroscopic techniques used for the structural elucidation of this class of compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Key Features
To understand the spectroscopic data, it is crucial to first visualize the molecular structure of our target compound and its primary analog.
Caption: A diagram illustrating the target compound and its structural analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 3H | Aromatic protons |
| ~4.5-4.8 | s | 1H | H-1 |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.4-3.6 | m | 1H | H-3 |
| ~2.9-3.1 | m | 2H | H-4 |
| - | br s | 1H | -NH |
| - | br s | 1H | -COOH |
Note: This is a predicted spectrum based on known chemical shifts for similar structures.
Reference ¹H NMR Data for (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (400 MHz, D₂O) [5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.15 | s | - | 1H | H-8 |
| 6.85 | s | - | 1H | H-5 |
| 4.86 | s | - | 1H | H-1 |
| 3.87 | s | - | 3H | 7-OCH₃ |
| 3.84 | s | - | 3H | 6-OCH₃ |
| 3.58 | td | 6.3, 12.9 | 1H | H-3 |
| 3.44 | td | 6.4, 12.7 | 1H | H-3 |
| 2.99 | t | 6.3 | 2H | H-4 |
Expert Interpretation:
The ¹H NMR data for the dimethoxy analog provides a solid foundation for predicting the spectrum of the target compound. The aromatic region will be slightly different due to the altered substitution pattern. The key singlet for the proton at the C-1 position is expected to be a prominent feature. The methoxy group protons will appear as a sharp singlet around 3.8 ppm. The protons on the tetrahydroisoquinoline ring system (at C-3 and C-4) will exhibit complex splitting patterns (triplets and multiplets) due to coupling with each other. The acidic proton of the carboxylic acid and the amine proton are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~158 | Aromatic C-O |
| ~110-130 | Aromatic C-H and C-C |
| ~60 | C-1 |
| ~55 | -OCH₃ |
| ~40 | C-3 |
| ~25 | C-4 |
Note: This is a predicted spectrum based on known chemical shifts for similar structures.
Reference ¹³C NMR Data for (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (100 MHz, D₂O) [5]
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C=O (Carboxylic Acid) |
| 150.9 | Aromatic C-O |
| 149.8 | Aromatic C-O |
| 127.3 | Aromatic C |
| 123.1 | Aromatic C |
| 114.3 | Aromatic C-H |
| 113.4 | Aromatic C-H |
| 61.1 | C-1 |
| 58.5 | -OCH₃ |
| 58.5 | -OCH₃ |
| 42.7 | C-3 |
| 27.0 | C-4 |
Expert Interpretation:
The ¹³C NMR spectrum is characterized by the downfield signal of the carboxylic acid carbonyl carbon around 175 ppm. The aromatic carbons will appear in the 110-150 ppm region, with the carbons attached to the methoxy groups being the most deshielded. The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) and the methoxy carbon will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Caption: A streamlined workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 207.0844 (for C₁₁H₁₃NO₃)
-
Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 162.
Reference Mass Spectrometry Data for a Related Compound:
For Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate, a prominent peak is observed at m/z 192, which corresponds to the loss of the ester group.[6]
Expert Interpretation:
In electron ionization (EI) mass spectrometry, the molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A characteristic fragmentation pathway for this molecule would be the loss of the carboxylic acid group via alpha-cleavage, resulting in a stable benzylic cation.
Experimental Protocol for Mass Spectrometry
Caption: A general workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 3400-3300 | N-H stretch (Amine) |
| 3000-2850 | C-H stretch (Aliphatic) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Aryl Ether) |
Reference IR Data for a Related Compound:
FT-IR data for similar heterocyclic compounds show characteristic peaks for N-H stretching (around 3400-3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and aromatic C=C stretching.[7]
Expert Interpretation:
The IR spectrum of this compound will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. The sharp N-H stretch of the secondary amine will also be present in this region. The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent feature around 1700 cm⁻¹. The presence of the aromatic ring and the ether linkage will also give rise to characteristic absorptions.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of a close structural analog and fundamental principles of spectroscopy. By understanding the expected NMR, MS, and IR data, researchers can confidently characterize this and other related tetrahydroisoquinoline derivatives, ensuring the integrity and success of their research and development endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate | C13H17NO4 | CID 606044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound of significant interest for its potential therapeutic applications, particularly in the realms of neuroinflammation and neurodegeneration. While direct mechanistic studies on this specific molecule are nascent, this document synthesizes the available evidence from closely related analogs and the broader THIQ class to propose a plausible mechanism of action. We present a detailed, evidence-based hypothesis centered on the modulation of microglial activation and subsequent neuroinflammatory pathways. Furthermore, we provide a comprehensive suite of validated experimental protocols to rigorously test this hypothesis, empowering researchers to elucidate the precise molecular interactions and cellular effects of this promising compound.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The THIQ nucleus is a cornerstone of alkaloid chemistry and has been extensively explored for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, anti-cancer, and anti-viral activities.[1][2][3] The subject of this guide, this compound, combines the core THIQ structure with two key functional groups: a methoxy group at the 6-position and a carboxylic acid at the 1-position. The methoxy group is known to potentially enhance solubility and bioavailability, which are critical advantages in the development of therapeutic agents.[2]
Despite the synthetic accessibility of this compound, a detailed understanding of its mechanism of action at the molecular and cellular level remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a scientifically grounded, testable hypothesis based on compelling evidence from a structurally similar analog.
A Proposed Mechanism of Action: Attenuation of Microglial-Mediated Neuroinflammation
Based on studies of closely related THIQ derivatives, we hypothesize that this compound exerts neuroprotective and anti-inflammatory effects primarily through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While essential for synaptic pruning and removal of cellular debris, their chronic or excessive activation contributes significantly to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
A key study on the analog, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ), demonstrated its ability to protect dopaminergic neurons by suppressing the neuroinflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[4] Specifically, AMTIQ was found to lower the production of nitric oxide (NO) and tetrahydrobiopterin (BH4) and to downregulate the gene expression of two critical enzymes: inducible nitric oxide synthase (iNOS) and GTP cyclohydrolase I (GCH1).[4]
Extrapolating from these findings, we propose the following mechanism for this compound:
-
Inhibition of Pro-inflammatory Signaling: In response to inflammatory stimuli such as LPS, microglia activate intracellular signaling cascades, most notably the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression. We propose that the compound interferes with this signaling cascade, potentially by inhibiting the phosphorylation and subsequent degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus.
-
Downregulation of Key Pro-inflammatory Enzymes: By inhibiting NF-κB activation, the compound would lead to the transcriptional repression of key pro-inflammatory genes, including Nos2 (encoding iNOS) and Gch1 (encoding GCH1).
-
Reduction of Neurotoxic Mediators: The downregulation of iNOS and GCH1 would have two major downstream consequences:
-
A decrease in the production of nitric oxide (NO), a highly reactive free radical that can cause neuronal damage at high concentrations.
-
A reduction in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for iNOS. While BH4 is necessary for NO production, its overproduction in inflammatory setting can contribute to oxidative stress.
-
This proposed mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed anti-inflammatory mechanism in microglia.
Experimental Validation: A Step-by-Step Guide
To validate the proposed mechanism of action, a series of in vitro experiments using a microglial cell model is essential. The murine BV-2 microglial cell line serves as a robust and reproducible model, though primary microglia cultures can be used for confirmation.
General Experimental Workflow
The overall workflow to test the hypothesis involves culturing microglial cells, stimulating them with LPS in the presence or absence of the test compound, and then analyzing various endpoints related to the proposed pathway.
Caption: General workflow for in vitro validation studies.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and provide a framework for conducting the validation experiments.
Protocol 1: BV-2 Microglial Cell Culture and Treatment
-
Rationale: To establish a consistent cell model for studying the inflammatory response.
-
Methodology:
-
Culture BV-2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability/Griess, 12-well for RNA/protein) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for qPCR, 24 hours for Griess assay and Western blot).
-
Protocol 2: Nitric Oxide Measurement (Griess Assay)
-
Rationale: To quantify the production of NO, a key downstream product of iNOS activity.
-
Methodology:
-
After the 24-hour treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[5][6]
-
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)
-
Rationale: To measure the mRNA levels of key genes in the proposed pathway (Nos2, Gch1) and other pro-inflammatory markers (Tnf, Il1b).
-
Methodology:
-
After a 6-hour treatment period, wash cells with PBS and lyse them directly in the culture well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for mouse Nos2, Gch1, Tnf, Il1b, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-treated control group.[7][8]
-
Protocol 4: Protein Expression Analysis (Western Blot)
-
Rationale: To determine the protein levels of iNOS and to assess the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
-
Methodology:
-
After a 24-hour treatment period, wash cells with ice-cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity using densitometry software.[9][10][11]
-
Data Interpretation and Expected Outcomes
The data generated from these experiments will provide a comprehensive picture of the compound's effect on the proposed pathway. The expected outcomes that would support our hypothesis are summarized below.
| Assay | LPS Only Treatment | Compound + LPS Treatment (Expected Outcome) | Scientific Rationale |
| Griess Assay | High Nitric Oxide (NO) levels | Dose-dependent decrease in NO levels | Indicates inhibition of iNOS activity or expression. |
| qPCR | High mRNA levels of Nos2, Gch1, Tnf, Il1b | Dose-dependent decrease in mRNA levels of these genes | Suggests transcriptional repression of pro-inflammatory genes. |
| Western Blot | High protein levels of iNOS and phospho-NF-κB p65 | Dose-dependent decrease in iNOS and phospho-NF-κB p65 levels | Confirms inhibition of iNOS protein expression and upstream NF-κB signaling. |
Broader Implications and Future Directions
Confirmation of the proposed anti-inflammatory and neuroprotective mechanism of action for this compound would position it as a strong candidate for further development as a therapeutic for neurodegenerative diseases characterized by a significant neuroinflammatory component.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of the compound within the NF-κB signaling pathway through techniques such as pull-down assays or thermal shift assays.
-
In Vivo Efficacy: Validating the anti-inflammatory and neuroprotective effects in animal models of neurodegeneration (e.g., LPS-induced neuroinflammation model or a transgenic mouse model of Alzheimer's or Parkinson's disease).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the compound's therapeutic window.
By systematically pursuing these lines of investigation, the full therapeutic potential of this compound can be realized, potentially leading to novel treatments for debilitating neurological disorders.
References
- 1. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microglia are the major cellular source of iNOS during experimental herpes encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a versatile heterocyclic compound that holds significant promise in medicinal chemistry and drug discovery. As a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is a "privileged structure" in pharmacology, this molecule serves as a valuable building block for the synthesis of a wide array of biologically active compounds. The presence of the methoxy and carboxylic acid functional groups provides handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential pharmacological applications of this compound, with a focus on providing actionable insights for researchers in the field.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a ubiquitous structural motif found in numerous natural products, particularly alkaloids, and synthetic molecules with a broad spectrum of biological activities.[1][2] THIQ derivatives have demonstrated a remarkable range of pharmacological effects, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and neuroprotective activities.[3][4] This wide-ranging bioactivity has established the THIQ skeleton as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
The introduction of a carboxylic acid at the 1-position and a methoxy group at the 6-position of the THIQ ring system, as in this compound, offers several advantages for drug design. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets and can be readily converted to esters, amides, and other functional groups to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can enhance metabolic stability and influence the electronic properties of the aromatic ring, which can be critical for receptor binding.[5]
This guide will delve into the key aspects of this compound, providing a foundation for its application in synthetic and medicinal chemistry.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of analogous compounds, particularly the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, provide a clear and reliable roadmap.[1][6][7][8] The primary strategies for constructing the tetrahydroisoquinoline-1-carboxylic acid core involve well-established named reactions in organic chemistry.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of the target molecule points towards two main strategies: the Pictet-Spengler reaction and a combination of the Petasis reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: Application Notes and Protocols
Introduction: The Significance of a Privileged Scaffold
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIQ-1-COOH) and its analogs represent a class of constrained α-amino acids that are of significant interest to researchers in medicinal chemistry and drug development. The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. This makes enantiomerically pure THIQ derivatives, such as the title compound, highly valuable as chiral building blocks for the synthesis of complex natural products and novel pharmaceutical agents. Their applications span a wide range of therapeutic areas, including antiviral, antitumor, and anti-inflammatory treatments[1].
This guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of 6-MeO-THIQ-1-COOH, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore organocatalytic and biocatalytic variations of the Pictet-Spengler reaction, as well as a diastereoselective approach utilizing a chiral auxiliary, providing researchers with a comprehensive toolkit for accessing this important molecule.
Strategic Overview: Pathways to Enantiopure 6-MeO-THIQ-1-COOH
The asymmetric construction of the C1-stereocenter of the tetrahydroisoquinoline core is the critical challenge. Three robust strategies have emerged as the most effective methods to achieve high enantioselectivity.
Caption: Figure 1. Overview of primary synthetic strategies.
Strategy 1: The Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Achieving asymmetry relies on conducting this cyclization within a chiral environment.
1A. Organocatalytic Asymmetric Pictet-Spengler Reaction
This approach utilizes small, chiral organic molecules as catalysts to control the stereochemical outcome. Chiral phosphoric acids (CPAs), derived from BINOL, are particularly effective.
Mechanistic Insight: The power of a chiral phosphoric acid catalyst lies in its ability to act as a bifunctional catalyst.[2] It protonates the imine formed from the condensation of the amine and glyoxylic acid, generating a more electrophilic iminium ion. Simultaneously, the chiral phosphate anion forms a tightly organized, hydrogen-bonded ion pair with this iminium ion.[3][4] This rigid, chiral environment dictates the facial selectivity of the subsequent nucleophilic attack by the aromatic ring, leading to high enantioselectivity.[2][5] The bulky groups on the BINOL backbone of the catalyst effectively shield one face of the iminium ion, allowing the cyclization to occur preferentially from the other face.[2]
Caption: Figure 2. Mechanism of CPA-catalyzed reaction.
Protocol 1A: Organocatalytic Synthesis
-
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Glyoxylic acid monohydrate
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-methoxyphenyl)ethylamine (1.0 eq) and toluene (0.2 M).
-
Add glyoxylic acid monohydrate (1.1 eq) and anhydrous MgSO₄ (2.0 eq).
-
Stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.
-
Add the chiral phosphoric acid catalyst, (R)-TRIP (5 mol%).
-
Heat the reaction mixture to 50 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the MgSO₄.
-
Quench the reaction by adding saturated NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield the desired product.
-
Validation: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
-
1B. Biocatalytic Asymmetric Pictet-Spengler Reaction
This strategy leverages the exquisite stereoselectivity of enzymes. Norcoclaurine synthase (NCS) is an enzyme that naturally catalyzes a Pictet-Spengler reaction to produce (S)-norcoclaurine, a key intermediate in benzylisoquinoline alkaloid biosynthesis.[6]
Mechanistic Insight: The active site of NCS provides a precisely organized chiral pocket. It binds the dopamine-derived substrate and the aldehyde in a specific orientation. Key amino acid residues facilitate the condensation and subsequent stereoselective cyclization.[6] While the natural substrate is dopamine, studies have shown that NCS exhibits a relaxed substrate specificity and can accept a variety of amine and aldehyde components, making it a powerful tool for synthesizing unnatural, optically active tetrahydroisoquinolines.[6][7][8] This method offers exceptionally high enantioselectivity under mild, aqueous conditions.
Protocol 1B: Biocatalytic Synthesis
-
Materials:
-
Lyophilized Norcoclaurine Synthase (NCS), e.g., from Coptis japonica expressed in E. coli
-
2-(3-Methoxyphenyl)ethylamine
-
Glyoxylic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Sodium ascorbate
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing HEPES buffer (pH 7.5).
-
Add 2-(3-methoxyphenyl)ethylamine (e.g., 5 mM final concentration) and sodium ascorbate (e.g., 5 mM final concentration, to prevent oxidation).
-
Add the purified, lyophilized NCS enzyme (e.g., 0.5 mg/mL final concentration).[9]
-
Initiate the reaction by adding glyoxylic acid (e.g., 7.5 mM final concentration). A small amount of MeCN (e.g., 5% v/v) can be used to aid substrate solubility.[10]
-
Incubate the reaction at 37 °C with gentle agitation (e.g., 800 rpm) for 24 hours.[9][10]
-
Monitor the reaction by HPLC analysis against a racemic standard.
-
Upon completion, terminate the reaction (e.g., by adding an organic solvent like ethyl acetate or by acidification).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify as described in Protocol 1A.
-
Validation: Confirm the product's enantiomeric excess via chiral HPLC. The stereochemistry is typically (S) based on the known mechanism of NCS.[6]
-
Strategy 2: Diastereoselective Synthesis via Chiral Auxiliary
An alternative to direct asymmetric catalysis is a diastereoselective approach. This multi-step method involves coupling the achiral amine precursor to a chiral auxiliary, performing a key bond-forming reaction that is directed by the auxiliary, and then cleaving the auxiliary to reveal the enantioenriched product. A powerful sequence for this involves a Petasis reaction followed by a Pomeranz-Fritsch-Bobbitt (PFB) cyclization.[11][12]
Mechanistic Insight:
-
Petasis Reaction: A chiral amino alcohol (the auxiliary) is reacted with 3,4-dimethoxy-phenyl boronic acid and glyoxylic acid. This three-component reaction forms a new stereocenter, with the stereochemistry dictated by the chiral auxiliary, yielding a diastereomerically enriched morpholinone derivative.[11][12]
-
Pomeranz-Fritsch-Bobbitt Cyclization: The resulting morpholinone is then subjected to acid-catalyzed cyclization. The acetal is activated, and the electron-rich aromatic ring attacks the resulting oxocarbenium ion intramolecularly.[13] Subsequent reduction and cleavage of the auxiliary yield the final tetrahydroisoquinoline-1-carboxylic acid. The stereochemical information installed during the Petasis step is retained throughout the sequence.[14]
Protocol 2: Diastereoselective Synthesis (Conceptual Steps)
-
Step 1: Petasis Borono-Mannich Reaction
-
React a chiral aminoacetaldehyde acetal (derived from an amino alcohol like (R)-phenylglycinol) with (3,4-dimethoxyphenyl)boronic acid and glyoxylic acid.[11][12]
-
This reaction typically proceeds in a solvent like ethanol at elevated temperatures.
-
The key is the formation of a diastereomerically enriched N-substituted amino acid, which often cyclizes in situ to a morpholinone derivative.[12] The diastereomers can be separated at this stage by chromatography.
-
-
Step 2: Pomeranz-Fritsch-Bobbitt Cyclization
-
Step 3: Auxiliary Cleavage
-
Remove the chiral auxiliary, typically via catalytic hydrogenation (e.g., using H₂ and Pd/C), which cleaves the benzylic C-N bond of the phenylglycinol-derived auxiliary.[14] This unmasks the secondary amine of the THIQ ring and yields the final product.
-
Data Summary and Comparison
| Strategy | Key Reagent(s) | Typical e.e. / d.r. | Yield | Advantages | Disadvantages |
| Organocatalytic Pictet-Spengler | Chiral Phosphoric Acid (e.g., (R)-TRIP) | 85-95% e.e.[15][16] | Moderate to Good | Direct C-H functionalization; broad substrate scope; catalyst is recyclable. | Catalyst can be expensive; may require careful optimization of conditions. |
| Biocatalytic Pictet-Spengler | Norcoclaurine Synthase (NCS) | >98% e.e.[6] | Good to Excellent | Exceptionally high stereoselectivity; mild, aqueous conditions; environmentally friendly. | Requires enzyme production/purification; substrate scope can be limited. |
| Diastereoselective (Petasis/PFB) | Chiral Auxiliary (e.g., (R)-phenylglycinol) | >90% d.r.[11][14] | Good (overall) | Robust and reliable; allows for separation of diastereomers to achieve high purity. | Multi-step sequence; requires stoichiometric chiral auxiliary; more complex. |
Conclusion for the Practicing Scientist
The choice of synthetic strategy for preparing enantiopure this compound depends on the specific needs and resources of the laboratory.
-
For rapid, direct access and methodological exploration, the organocatalytic Pictet-Spengler reaction offers a powerful and increasingly predictable solution.
-
When the highest possible enantiopurity is paramount and green chemistry principles are a priority, the biocatalytic NCS-mediated approach is unparalleled, provided the substrate is accepted by the enzyme.
-
For large-scale, robust syntheses where a multi-step sequence is acceptable, the diastereoselective approach offers a reliable pathway that allows for purification of intermediates to ensure exceptionally high final product purity.
Each method provides a scientifically sound and validated route to this valuable building block, empowering further research and development in the creation of novel, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet-Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biocatalytic production of tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Pictet-Spengler Reaction: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the classic Pictet-Spengler reaction, a robust and efficient method for the construction of tetrahydroisoquinoline ring systems. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. The information presented herein is curated from established chemical literature and is intended to provide researchers with a reliable foundation for the successful synthesis of this important molecule.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The constrained cyclic structure of the THIQ system often imparts favorable pharmacokinetic properties and allows for precise three-dimensional orientation of substituents, leading to enhanced target affinity and selectivity. The introduction of a carboxylic acid group at the C-1 position, as in this compound, provides a key functional handle for further synthetic elaboration, such as amide bond formation in the development of novel therapeutic agents.
The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, remains a cornerstone of synthetic organic chemistry for the construction of THIQs.[1] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product.[1] The reaction's reliability, operational simplicity, and tolerance of a variety of functional groups have cemented its importance in both academic and industrial research.
Reaction Mechanism and Rationale
The Pictet-Spengler reaction for the synthesis of this compound proceeds through a well-established mechanism. The key steps are outlined below:
-
Imine/Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 3-methoxyphenethylamine with the aldehyde of glyoxylic acid to form a Schiff base (imine). Protonation of the imine nitrogen by the acid catalyst generates a highly electrophilic iminium ion.[1]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the 3-methoxyphenethylamine moiety, activated by the methoxy group, acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. This cyclization step is the core of the Pictet-Spengler reaction.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.
The choice of a strong acid catalyst is crucial to facilitate the formation of the reactive iminium ion intermediate. The electron-donating nature of the methoxy group at the meta position to the ethylamine side chain directs the cyclization to the ortho position, leading to the desired 6-methoxy substitution pattern in the final product.
References
Application Notes & Protocols: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via the Petasis Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Petasis multicomponent reaction. We delve into the mechanistic underpinnings of this reaction, offer a detailed, field-tested protocol, and present troubleshooting insights to ensure reproducible, high-yield synthesis. This guide is designed to empower researchers to leverage the efficiency of the Petasis reaction for the construction of complex molecular architectures relevant to drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The incorporation of a carboxylic acid at the C-1 position and a methoxy group at the C-6 position yields this compound, a key building block for a variety of pharmacologically active agents. Traditional synthetic routes to such compounds can be multi-step and arduous. The Petasis borono-Mannich (PBM) reaction offers an elegant and convergent alternative, allowing for the rapid assembly of this complex structure from readily available starting materials.[1][2]
The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including α-amino acids.[1][3][4] Its operational simplicity, tolerance of a wide range of functional groups, and often mild reaction conditions make it an invaluable tool in modern organic synthesis and drug discovery.[1][5][6]
Mechanistic Rationale: The "Why" Behind the Petasis Reaction
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The Petasis reaction is distinct from the classical Mannich reaction.[5][7] The currently accepted mechanism involves the following key steps:
-
Iminium Ion Formation: The reaction commences with the condensation of the amine (6-Methoxy-1,2,3,4-tetrahydroisoquinoline) and the carbonyl (glyoxylic acid) to form a carbinolamine intermediate, which then dehydrates to generate an electrophilic iminium ion.
-
Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the carbinolamine or the carboxylic acid of glyoxylic acid to form a tetracoordinate "ate" complex. This step is crucial as it activates the organic group on the boron atom, rendering it nucleophilic.
-
Irreversible C-C Bond Formation: The organic moiety of the boronate complex undergoes an intramolecular transfer to the electrophilic carbon of the iminium ion. This nucleophilic addition is the key carbon-carbon bond-forming step and is generally irreversible, driving the reaction to completion.[8]
-
Hydrolysis: Subsequent hydrolysis of the resulting intermediate yields the final α-amino acid product.
The use of glyoxylic acid is particularly advantageous as it directly installs the desired carboxylic acid functionality at the α-position in a single, atom-economical step.[2]
Caption: Figure 1: Proposed Mechanism of the Petasis Reaction
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on the specific boronic acid used and the desired scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | ≥98% | Commercially Available | Store under inert atmosphere.[9][10] |
| Glyoxylic acid monohydrate | ≥98% | Commercially Available | Can be hygroscopic. |
| Aryl or Vinylboronic acid | ≥97% | Commercially Available | Stability varies; store as recommended.[11] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Methanol (MeOH) | ACS Grade | Commercially Available | For workup and purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |
| Diethyl ether | ACS Grade | Commercially Available | For precipitation/crystallization. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirring solution, add glyoxylic acid monohydrate (1.1 equiv) followed by the desired boronic acid (1.2 equiv).
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-48 hours). For less reactive boronic acids, gentle heating (e.g., 40 °C) or microwave irradiation may be beneficial.[2][12]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted glyoxylic acid and other acidic impurities.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be purified by precipitation or crystallization. Trituration with a solvent such as diethyl ether can induce precipitation. If necessary, column chromatography on silica gel can be employed for further purification.
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the methoxy group, the aromatic protons, and the protons of the tetrahydroisoquinoline core.[9][13][14]
-
¹³C NMR: Confirm the presence of all expected carbon atoms, including the newly formed quaternary carbon at the C-1 position and the carboxylic acid carbon.[13][14]
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful three-component coupling.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Poor quality or unreactive boronic acid. | Use a fresh, high-purity boronic acid. Consider using more reactive vinyl or electron-rich arylboronic acids. Gentle heating or microwave irradiation can also promote the reaction.[2][12] |
| Steric hindrance from the amine or boronic acid. | Prolong the reaction time or increase the temperature. | |
| Formation of Side Products | Homocoupling of the boronic acid. | Ensure the reaction is not overheated. |
| Decomposition of starting materials. | Use high-purity, dry solvents and reagents. | |
| Difficult Purification | Product is an oil or difficult to crystallize. | Attempt purification via column chromatography. Conversion to a salt (e.g., hydrochloride) may facilitate crystallization. |
Conclusion
The Petasis reaction provides a powerful and efficient method for the synthesis of this compound. Its multicomponent nature allows for rapid access to this valuable building block from simple precursors. By understanding the underlying mechanism and following a robust protocol, researchers can effectively employ this reaction in their synthetic endeavors, accelerating the pace of drug discovery and development.
References
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. Petasis Reaction [organic-chemistry.org]
- 3. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 10. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Resolution of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the chiral resolution of racemic 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key chiral building block in pharmaceutical synthesis. The primary method detailed is classical resolution via diastereomeric salt formation, a robust and scalable technique for obtaining enantiomerically pure compounds. This guide explains the underlying principles, offers a detailed experimental protocol based on established chemical precedents for analogous structures, and outlines the analytical methods necessary to verify enantiomeric purity.
Introduction: The Significance of Chirality in Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, chiral 1-substituted THIQs are crucial intermediates in the synthesis of various therapeutics, including agents targeting the central nervous system.[1] The stereochemistry at the C1 position is often critical for pharmacological activity, as enantiomers can exhibit vastly different potency, efficacy, and toxicity profiles. Consequently, the ability to efficiently resolve racemic mixtures of THIQ derivatives like this compound is of paramount importance in drug discovery and development.
While asymmetric synthesis offers an elegant route to enantiopure compounds, classical resolution via the formation of diastereomeric salts remains a widely used, practical, and scalable approach.[2][3] This method leverages the different physicochemical properties of diastereomers, which, unlike enantiomers, can be separated by standard laboratory techniques such as fractional crystallization.[4]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The core principle of this resolution technique is the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. In the case of racemic this compound, which is an amino acid, a chiral base or a chiral acid can be used as the resolving agent. However, resolution of amino acids is often achieved using chiral acids, such as tartaric acid or its derivatives, which form salts with the amino group.
The reaction creates a pair of diastereomeric salts:
-
(R)-Acid · (R)-Resolving Agent
-
(S)-Acid · (R)-Resolving Agent
These diastereomers possess different spatial arrangements and, crucially, different physical properties, most notably solubility in a given solvent system.[4] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent removed by an acid-base extraction to yield the enantiomerically enriched target compound.
Visualizing the Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.
Experimental Protocol: Resolution with a Tartaric Acid Derivative
This protocol is a representative method adapted from established procedures for structurally similar compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5] Optimization of solvent, temperature, and stoichiometry will likely be necessary to achieve maximum yield and enantiomeric excess for the target molecule.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Racemic this compound | ≥98% | Sigma-Aldrich, TCI |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Warm the mixture gently if necessary to achieve complete dissolution.
-
Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in 50 mL of methanol. Add this solution dropwise to the solution of the racemic acid with gentle stirring.
-
Causality Note: The choice of a tartaric acid derivative like DPTTA is based on its proven efficacy in resolving amino compounds through the formation of crystalline salts.[5] The bulky toluoyl groups can enhance the differences in the crystal lattice packing between the two diastereomers, leading to a greater disparity in solubility.
-
-
Crystallization: Stopper the flask and allow it to stand at room temperature. Crystal formation should begin within a few hours. For optimal crystallization, the solution can be slowly cooled and then stored at 4°C for 12-24 hours.
-
Expert Insight: The rate of cooling can significantly impact crystal size and purity. Slow cooling is generally preferred to avoid the trapping of impurities (the undesired diastereomer) in the crystal lattice. Seeding the solution with a tiny crystal from a preliminary small-scale trial can promote controlled crystallization.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small volume of cold methanol (2 x 10 mL) to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum to a constant weight. Retain the mother liquor for the isolation of the other enantiomer.
Part B: Liberation of the Enantiomerically Enriched Acid
-
Salt Dissolution: Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane (DCM) in a separatory funnel.
-
Basification: Add 1 M NaOH solution dropwise while shaking until the aqueous layer becomes basic (pH ~10-11). This neutralizes the tartaric acid and liberates the free amino acid into the aqueous phase. Ensure all solids have dissolved.
-
Extraction: Separate the layers. The aqueous layer contains the sodium salt of the resolved amino acid. Wash the aqueous layer with DCM (2 x 50 mL) to remove any residual DPTTA.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to the isoelectric point of the amino acid (typically pH ~5-6), at which point the zwitterionic amino acid will precipitate.
-
Isolation and Drying: Collect the precipitated enantiomerically enriched acid by vacuum filtration, wash with cold water, and dry under vacuum.
Part C: Recovery of the Second Enantiomer
The mother liquor from Part A, Step 4 is enriched in the other diastereomer. The second enantiomer can be recovered by evaporating the solvent from the mother liquor and repeating the liberation procedure (Part B) on the resulting residue.
Analytical Verification: Chiral HPLC
To determine the success of the resolution, the enantiomeric excess (ee) of the product must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[6][7]
Principle of Chiral HPLC
Direct chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[8] This differential interaction leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based) are particularly effective for the separation of underivatized amino acids and their analogues.[7][9]
Visualizing the Analytical Workflow
Caption: Workflow for Determining Enantiomeric Excess using Chiral HPLC.
Representative HPLC Method
The following conditions are based on methods used for similar cyclic amino acid derivatives and serve as a starting point for method development.[6]
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50:50:0.1:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.1 mg/mL in mobile phase |
-
Method Validation Note: This method must be validated for the specific analyte. The mobile phase composition, including the acidic and basic additives, will need to be optimized to achieve baseline separation of the two enantiomers. The elution order ((R) before (S) or vice-versa) must be confirmed by analyzing a known enantiomerically pure standard if available.
Expected Results and Data Summary
The success of the resolution is evaluated by the chemical yield of the recovered enantiomer and its enantiomeric excess.
| Parameter | Expected Outcome |
| Theoretical Max. Yield | 50% for each enantiomer from the racemic mixture. |
| Practical Yield | 30-45% after crystallization and purification, depending on the solubility difference of the diastereomeric salts. |
| Enantiomeric Excess (Initial) | >85% ee is a common target for a single crystallization. |
| Enantiomeric Excess (Final) | >98% ee can often be achieved through one or two recrystallizations of the diastereomeric salt or the final product. |
Troubleshooting and Expert Recommendations
-
No Crystallization: If no crystals form, the diastereomeric salt may be too soluble. Try a less polar solvent system (e.g., methanol/ethyl acetate mixtures) or increase the concentration.
-
Oily Precipitate: An oil indicates that the melting point of the salt is below the current temperature or it is not forming a stable crystal lattice. A change in solvent is required.
-
Low Enantiomeric Excess: This suggests that the two diastereomeric salts have similar solubilities. A different resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid, mandelic acid, or a chiral base like brucine) should be screened. Alternatively, perform a second recrystallization of the diastereomeric salt.
Conclusion
The chiral resolution of this compound via diastereomeric salt formation is a powerful and adaptable method for producing enantiomerically pure material. By leveraging the differential solubility of diastereomeric salts formed with a chiral resolving agent like a tartaric acid derivative, scalable separation can be achieved. Careful control of crystallization conditions and verification of enantiomeric purity by a validated chiral HPLC method are critical for success. This approach provides a reliable pathway to obtaining the specific stereoisomers required for advanced pharmaceutical research and development.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Versatile Scaffold: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework stands out as a "privileged scaffold," a molecular architecture that has repeatedly been found in compounds with a wide array of biological activities.[1] Among the numerous derivatives of this heterocyclic system, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIC) has emerged as a particularly valuable building block for medicinal chemists. Its constrained α-amino acid structure, which can be considered a rigid analog of phenylalanine, makes it an attractive component for the design of peptidomimetics and other small molecules aimed at modulating protein-protein interactions.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of 6-MeO-THIC, offering detailed protocols and insights for researchers in drug development. The diverse biological activities associated with the THIQ core, including anticancer, neuroprotective, and antimicrobial effects, underscore the therapeutic potential of novel compounds derived from this versatile scaffold.[3]
Synthesis of this compound: Key Methodologies
The construction of the 6-MeO-THIC scaffold can be efficiently achieved through several synthetic strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials. Two of the most powerful and widely employed methods are the Pictet-Spengler reaction and a combination of the Petasis and Pomeranz–Fritsch–Bobbitt reactions.
Protocol 1: Diastereoselective Synthesis via Petasis and Pomeranz–Fritsch–Bobbitt Reactions
This modern and highly adaptable approach allows for the stereocontrolled synthesis of 6-MeO-THIC analogs.[4][5][6] The following protocol is adapted from the successful synthesis of the closely related 6,7-dimethoxy analog and can be optimized for the 6-methoxy target.[4][5][6]
Conceptual Workflow:
Figure 1: Conceptual workflow for the diastereoselective synthesis of 6-MeO-THIC.
Step-by-Step Protocol:
-
Petasis Reaction:
-
In a round-bottom flask, dissolve 3-methoxyphenylboronic acid (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and a suitable chiral aminoacetaldehyde acetal (e.g., derived from (R)-phenylglycinol) (1.0 eq) in a suitable solvent such as ethanol or a mixture of toluene and water.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude intermediate can be purified by column chromatography on silica gel.
-
-
Pomeranz–Fritsch–Bobbitt Cyclization:
-
Dissolve the purified Petasis product in a strong acid, such as a mixture of sulfuric acid and trifluoroacetic acid, or 6 M hydrochloric acid.[4][7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the cyclization is complete, as indicated by TLC or LC-MS analysis.
-
Carefully neutralize the reaction mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-MeO-THIC can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[4]
-
Protocol 2: Classical Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[8][9][10]
Reaction Scheme:
Figure 2: Reaction mechanism of the Pictet-Spengler synthesis of 6-MeO-THIC.
Step-by-Step Protocol:
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and methanol), add glyoxylic acid (1.1 eq).
-
Adjust the pH of the reaction mixture to approximately 4-5 using an appropriate acid (e.g., formic acid or dilute hydrochloric acid).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Characterization of this compound
Thorough characterization of the synthesized 6-MeO-THIC is crucial to confirm its identity and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. Based on data for the analogous 6,7-dimethoxy compound, the following characteristic signals are expected for 6-MeO-THIC.[4]
-
1H NMR: Aromatic protons in the 6.5-7.5 ppm region, a singlet for the methoxy group around 3.8 ppm, and signals for the tetrahydroisoquinoline ring protons between 2.5 and 4.5 ppm.
-
13C NMR: Signals for the aromatic carbons (including the methoxy-substituted carbon), the carboxylic acid carbon (around 175 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring.[4]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. The expected [M+H]+ for C11H13NO3 is approximately 208.0868.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H and C=O of the carboxylic acid, the N-H of the secondary amine, and the C-O of the methoxy group.[4]
Table 1: Expected Analytical Data for 6-MeO-THIC
| Technique | Expected Observations |
| 1H NMR | Aromatic protons (δ 6.5-7.5), Methoxy protons (δ ~3.8, s), Aliphatic protons (δ 2.5-4.5) |
| 13C NMR | Carboxylic acid (δ ~175), Aromatic carbons (δ 110-160), Methoxy carbon (δ ~55), Aliphatic carbons (δ 25-60) |
| Mass Spec (ESI) | [M+H]+ ≈ 208.0868 |
| IR (cm-1) | ~3300 (N-H), ~3000 (O-H), ~1700 (C=O), ~1250 (C-O) |
Applications in Medicinal Chemistry
The rigid structure and chiral nature of 6-MeO-THIC make it an invaluable tool in the design of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Application 1: Development of Novel Anticancer Agents
The tetrahydroisoquinoline scaffold is present in numerous natural products with potent anticancer activity.[1] Derivatives of 6-MeO-THIC can be synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
Workflow for Anticancer Drug Discovery:
Figure 3: Workflow for the development of anticancer agents from 6-MeO-THIC.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-MeO-THIC derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Application 2: Design of Neuroprotective Agents
Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders such as Parkinson's disease.[3] 6-MeO-THIC can be used as a scaffold to develop compounds that protect neurons from oxidative stress and excitotoxicity.
Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is commonly used to induce a Parkinson's-like phenotype in these cells.
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more neuron-like phenotype can be induced by treatment with retinoic acid.
-
Pre-treatment with Test Compounds: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the 6-MeO-THIC derivatives for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Add MPP+ to the culture medium at a concentration known to induce significant cell death (e.g., 1-2 mM) and incubate for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 3. A significant increase in cell viability in the presence of the test compound compared to the MPP+-only control indicates a neuroprotective effect.
-
Mechanistic Studies (Optional): To elucidate the mechanism of neuroprotection, further assays can be performed, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, and analyzing the expression of apoptotic and anti-apoptotic proteins by Western blotting.
Application 3: Constrained Peptidomimetics
The incorporation of conformationally constrained amino acids like 6-MeO-THIC into peptides can lead to peptidomimetics with improved metabolic stability, receptor selectivity, and bioavailability.[2] 6-MeO-THIC can be used as a constrained phenylalanine analog to mimic or block specific peptide-protein interactions.[1]
The synthesis of such peptidomimetics typically involves standard solid-phase or solution-phase peptide synthesis methodologies, where Fmoc- or Boc-protected 6-MeO-THIC is used as one of the amino acid building blocks.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its efficient synthesis, coupled with its unique structural features, provides a solid foundation for the development of novel therapeutic agents targeting a range of diseases. The protocols and applications outlined in this guide are intended to empower researchers to harness the full potential of this privileged molecular framework in their drug discovery endeavors.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. organicreactions.org [organicreactions.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Alkaloid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Natural Product Synthesis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous biologically active alkaloids.[1][2] These natural products exhibit a wide array of pharmacological properties, making them attractive targets for synthetic chemists and drug discovery programs. Within the diverse family of THIQ building blocks, 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid stands out as a particularly versatile and strategic precursor. Its inherent structural features—a chiral center at C-1, a nucleophilic secondary amine, and an activating methoxy group on the aromatic ring—provide a powerful toolkit for the stereocontrolled synthesis of complex alkaloids. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of the Building Block: (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
The asymmetric synthesis of this compound is paramount to its utility in constructing enantiopure alkaloids. The Pictet-Spengler reaction, a classic method for THIQ synthesis, offers a reliable and efficient route.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Key Starting Materials
-
3-Methoxy-phenethylamine (m-Tyramine metabolite): The precursor for the tetrahydroisoquinoline core.
-
Glyoxylic Acid: The two-carbon electrophile that introduces the carboxylic acid functionality at the C-1 position.
Protocol 1: Asymmetric Pictet-Spengler Synthesis
This protocol is adapted from established methods for similar tetrahydroisoquinoline-1-carboxylic acids and is designed to achieve high diastereoselectivity.[4][5]
Reaction Scheme:
Caption: Pictet-Spengler synthesis of the target building block.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-phenethylamine (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent like methanol.
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid (1.1 eq) in one portion.
-
pH Adjustment and Reaction: Adjust the pH of the reaction mixture to approximately 4-5 using a suitable acid (e.g., HCl). Heat the reaction mixture to a temperature of 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Acidic pH: The acidic conditions are crucial for the formation of the electrophilic iminium ion intermediate from the initially formed Schiff base, which is necessary for the subsequent intramolecular electrophilic aromatic substitution (the cyclization step).[3]
-
Methoxy Group: The electron-donating methoxy group at the 6-position activates the aromatic ring, facilitating the electrophilic attack by the iminium ion and promoting the cyclization under milder conditions than would be required for an unsubstituted phenethylamine.
-
Temperature: Heating the reaction provides the necessary activation energy for both the imine formation and the cyclization, ensuring a reasonable reaction rate.
Data Summary:
| Parameter | Value |
| Starting Material | 3-Methoxy-phenethylamine |
| Reagent | Glyoxylic Acid |
| Solvent | Water/Methanol |
| Temperature | 60-80 °C |
| Typical Yield | 75-85% |
| Spectroscopic Data (¹³C NMR, predicted) | δ (ppm): ~40 (C4), ~55 (OCH₃), ~58 (C1), ~112 (C5), ~113 (C7), ~127 (C8), ~128 (C4a), ~158 (C6), ~175 (COOH) |
Part 2: Application in Alkaloid Synthesis
The strategic placement of the carboxylic acid group at C-1 opens up a variety of synthetic manipulations, making this compound a versatile precursor for a range of alkaloids.
Application 1: Synthesis of Simple Tetrahydroisoquinoline Alkaloids via Decarboxylation
Many simple tetrahydroisoquinoline alkaloids lack the C-1 carboxylic acid functionality. Therefore, a key transformation is the decarboxylation of the building block.
Caption: Decarboxylation to form the core THIQ structure.
Protocol 2: Thermal Decarboxylation
This protocol describes the removal of the C-1 carboxylic acid group to yield the parent 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Step-by-Step Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Solvent and Heating: Add a high-boiling solvent such as diphenyl ether or simply heat the neat solid above its melting point. The optimal temperature for decarboxylation will need to be determined experimentally but is typically in the range of 180-250 °C.
-
Monitoring the Reaction: The evolution of CO₂ gas can be observed. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, the product can be isolated by distillation under reduced pressure or by column chromatography on silica gel.
Expert Insights:
-
The decarboxylation of α-amino acids can sometimes be challenging. The reaction often requires high temperatures, and side reactions can occur. The choice of solvent and reaction conditions should be carefully optimized.
-
Alternative methods for decarboxylation, such as Barton decarboxylation or photoredox-catalyzed methods, can be explored for milder reaction conditions.[6]
Application 2: Synthesis of Benzylisoquinoline Alkaloids - A Gateway to Complex Structures
Benzylisoquinoline alkaloids, such as laudanosine and reticuline, are a large and pharmacologically important class of natural products.[7] this compound can serve as a precursor to these molecules, typically involving a sequence of N-alkylation, decarboxylation, and subsequent Bischler-Napieralski or Pictet-Spengler type reactions to introduce the benzyl group. A more direct approach involves the use of a modified Pictet-Spengler reaction with a phenylpyruvic acid derivative.
Illustrative Synthetic Pathway to a Laudanosine Precursor:
Caption: Synthetic route to (S)-Laudanosine.
Protocol 3: Synthesis of (S)-Laudanosine (Illustrative Steps)
This protocol outlines the key transformations to convert the building block into the benzylisoquinoline alkaloid laudanosine.
Step 1: N-Methylation
-
Reaction: Treat (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).
-
Rationale: The secondary amine is nucleophilic and readily undergoes alkylation.
Step 2: Decarboxylation
-
Procedure: Follow the thermal decarboxylation protocol as described in Protocol 2.
Step 3: Bischler-Napieralski Reaction
-
Amide Formation: React the resulting N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline with 3,4-dimethoxyphenylacetyl chloride to form the corresponding amide.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect the Bischler-Napieralski cyclization, which forms a 3,4-dihydroisoquinolinium intermediate.
-
Reduction: Reduce the intermediate with a reducing agent like sodium borohydride (NaBH₄) to yield (S)-laudanosine.
Self-Validating System:
Each step of the synthesis can be monitored by standard analytical techniques (TLC, LC-MS, NMR). The stereochemical integrity of the C-1 position should be assessed after each step, particularly after the high-temperature decarboxylation, using chiral HPLC or by measuring the optical rotation.
Conclusion: A Versatile Tool for Alkaloid Chemists
This compound is a powerful and versatile building block for the synthesis of a wide range of alkaloids. Its straightforward preparation via the Pictet-Spengler reaction and the strategic positioning of its functional groups allow for a variety of synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic intermediate in their pursuit of complex natural products and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Esterification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: Strategic Importance of Esterification
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, conformationally constrained structure makes it an attractive building block for synthesizing novel therapeutic agents. The carboxylic acid moiety at the C-1 position serves as a versatile chemical handle for molecular elaboration. Esterification of this group is a fundamental and often critical transformation for several strategic reasons:
-
Prodrug Strategies: Converting the polar carboxylic acid to a more lipophilic ester can enhance bioavailability and cell membrane permeability.
-
Protecting Group Chemistry: The ester can serve as a protecting group for the carboxylic acid during subsequent synthetic steps, particularly those involving the secondary amine.[2]
-
Bioisosteric Replacement: Esters can act as bioisosteres for carboxylic acids, interacting differently with biological targets and potentially improving the pharmacological profile of a lead compound.
-
Synthetic Intermediates: Ester derivatives are key intermediates for further reactions such as reductions, amidations, and C-C bond formations.[3]
This document provides a detailed guide for researchers on the common and effective methods for the esterification of this important substrate, emphasizing the rationale behind procedural choices to ensure reproducible and high-yielding outcomes.
The Substrate: A Cyclic Amino Acid Derivative
Understanding the chemical nature of this compound is paramount to selecting an appropriate esterification strategy. It is not a simple carboxylic acid; its structure incorporates a secondary amine, making it a cyclic α-amino acid. This duality presents unique challenges:
-
Zwitterionic Character: In neutral or protic media, the molecule can exist as a zwitterion, with a protonated amine (ammonium) and a deprotonated carboxylate. This can reduce the nucleophilicity of the amine and the electrophilicity of the carboxylic acid, complicating certain reaction pathways.[2]
-
Acid/Base Sensitivity: The presence of the amine and the aromatic methoxy group dictates that harsh acidic or basic conditions must be used with caution to avoid unwanted side reactions or degradation.
-
Competing Nucleophilicity: The secondary amine is a nucleophile and can compete with the alcohol in certain reaction mechanisms, potentially leading to side products.
The choice of esterification method must therefore balance reactivity with selectivity and substrate stability.
Method Selection: A Comparative Analysis
Several methods can be employed for the esterification of carboxylic acids.[4] Here, we analyze three common approaches—Fischer, Steglich, and diazomethane-mediated esterification—in the specific context of our target molecule.
| Method | Reagents | Pros | Cons | Best Suited For |
| Fischer Esterification | Alcohol (as solvent), Strong Acid Catalyst (H₂SO₄, HCl) | Inexpensive, simple setup, scalable.[5] | Requires strong acid and heat; potential for side reactions; equilibrium-driven.[6] | Simple, non-acid-sensitive alcohols (e.g., methanol, ethanol).[4] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Mild, neutral conditions; high yields; suitable for acid-sensitive substrates and hindered alcohols.[7][8] | DCC byproduct (DCU) can be difficult to remove; reagents are more expensive.[9] | Acid-labile substrates, sterically demanding esters (e.g., tert-butyl).[10] |
| (TMS)Diazomethane | (Trimethylsilyl)diazomethane, Alcohol (co-solvent) | Very fast and clean reaction; high yields for methyl esters.[11] | Highly toxic and potentially explosive reagents; specific for methyl esters; can methylate the amine.[12][13][14] | Rapid, small-scale synthesis of methyl esters when other methods fail. |
Detailed Protocols and Mechanistic Insights
Protocol 1: Fischer Esterification for Methyl/Ethyl Esters
The Fischer-Speier esterification is a classic acid-catalyzed condensation.[15] By using a large excess of the alcohol as the solvent, the reaction equilibrium is driven towards the product ester.[16]
Causality: The strong acid catalyst (e.g., H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[5][16] It also facilitates the departure of water as a leaving group.
Caption: Mechanism of Fischer Esterification.
-
Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol or ethanol (at least 20-50 equivalents, serving as the solvent). Place the flask in an ice bath.
-
Catalyst: Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or pass dry HCl gas through the solution.[17]
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (typically 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification for Sterically Hindered Esters
This method is ideal for producing esters under mild, neutral conditions, making it suitable for acid-sensitive substrates.[8] It utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to facilitate ester formation.[10]
Causality: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can undergo a slow, unproductive rearrangement to an N-acylurea.[8] 4-Dimethylaminopyridine (DMAP), a hyper-nucleophilic catalyst, rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" is highly electrophilic and does not undergo rearrangement, reacting efficiently with the alcohol to form the desired product.[7]
Caption: Mechanism of Steglich Esterification.
-
Preparation: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the carboxylic acid (1.0 eq), the desired alcohol (e.g., tert-butanol, 1.5-3.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).[18]
-
Solvent: Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[19] Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter off the precipitated DCU and wash the solid with a small amount of cold solvent.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 0.5 N) to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.[9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Methyl Ester Synthesis with (Trimethylsilyl)diazomethane
(Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative to the highly explosive diazomethane gas for preparing methyl esters.[20] The reaction is extremely fast and high-yielding.
Causality: The carboxylic acid protonates the TMS-diazomethane, forming a carboxylate anion and a trimethylsilylmethyldiazonium cation. The highly nucleophilic carboxylate then attacks the methylene carbon of the diazonium species in an Sₙ2 reaction, displacing nitrogen gas and forming the methyl ester.[11]
CRITICAL SAFETY WARNING: TMS-diazomethane is extremely toxic, a suspected carcinogen, and can be fatal if inhaled.[12][13][20] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double gloves.[13][20] An appropriate quenching agent (e.g., acetic acid) should be readily available.
Caption: Workflow for TMS-diazomethane esterification.
-
Preparation: In a fume hood, dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v). Cool the solution to 0 °C.
-
Reagent Addition: While stirring, add (trimethylsilyl)diazomethane (solution in hexanes or ether, typically 2.0 M, 1.1-1.2 eq) dropwise. Vigorous nitrogen evolution will be observed. The persistence of a yellow color indicates a slight excess of the reagent.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30-60 minutes.
-
Quenching (Critical Step): Carefully quench the excess TMS-diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.[13]
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude methyl ester is often of high purity, but can be further purified by flash chromatography if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Steglich esterification - Wikipedia [en.wikipedia.org]
- 20. ehs.yale.edu [ehs.yale.edu]
Application Notes & Protocols: N-Alkylation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance and Synthetic Overview
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] N-alkylation of the THIQ nitrogen is a cornerstone of synthetic strategy, enabling the modulation of pharmacological properties such as receptor affinity, selectivity, solubility, and metabolic stability. The target molecule, 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is a constrained analog of phenylalanine and serves as a valuable building block for peptide-based drugs and other complex molecular architectures.[3]
This guide provides a detailed exploration of the N-alkylation of this specific bifunctional molecule. We will address the inherent synthetic challenges posed by the presence of both a nucleophilic secondary amine and a potentially reactive carboxylic acid. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to successfully synthesize and characterize their target compounds.
Starting Material: Properties and Handling
A thorough understanding of the starting material is critical for reaction success.
| Property | Data |
| Chemical Structure | (Structure to be visualized in a diagram if possible) |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol [4] |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Secondary Amine (nucleophilic), Carboxylic Acid (acidic, nucleophilic oxygen), Methoxy Group (electron-donating) |
Core Principles: Mechanism and Strategy
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction where the lone pair of electrons on the secondary amine attacks an electrophilic carbon atom. The choice of strategy is dictated by the nature of the desired alkyl group and the stability of the starting material under the reaction conditions.
A primary consideration is the carboxylic acid moiety. Under basic conditions used for direct alkylation, it will be deprotonated to the carboxylate, which is generally unreactive. However, under certain conditions, competitive O-alkylation can occur. For methods requiring acidic conditions, the amine will be protonated, rendering it non-nucleophilic. Therefore, careful selection of the protocol is paramount.
Caption: General mechanism of N-alkylation on the THIQ core.
Experimental Protocols
Two primary, field-proven methods for N-alkylation are presented below: Reductive Amination and Direct Alkylation.
Protocol 1: Reductive Amination with Aldehydes/Ketones
This powerful one-pot method is highly versatile and generally proceeds under mild conditions, minimizing side reactions. It involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ.
Causality: We use a mild reducing agent like sodium triacetoxyborohydride (STAB) because it is selective for the iminium ion over the carbonyl starting material and is tolerant of the slightly acidic conditions that favor iminium ion formation.
Caption: Workflow for the reductive amination protocol.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1-1.2 eq). Stir the mixture for 20-30 minutes at room temperature to allow for initial iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4 to 24 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.
Protocol 2: Direct Alkylation with Alkyl Halides
This classic S_N2 approach is effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) using corresponding halides. The choice of base is critical to deprotonate the resulting ammonium salt without causing unwanted side reactions.
Causality: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction. This prevents the protonation of the starting amine, which would halt the reaction, and avoids competing with the amine as a nucleophile.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Suspension: Add a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) and an excess of a mild base like potassium carbonate (K₂CO₃) (3.0 eq).
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 40-80 °C, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the base. Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the structure and purity of the synthesized N-alkylated product.
| Technique | Expected Observations for N-Methylated Product |
| ¹H NMR | Appearance of a new singlet integrating to 3 protons, typically in the δ 2.0-3.0 ppm range, corresponding to the N-CH₃ group. Shifts in the adjacent CH₂ and CH protons of the THIQ core are also expected. |
| ¹³C NMR | Appearance of a new signal in the aliphatic region (typically δ 30-45 ppm) for the N-CH₃ carbon. |
| Mass Spec (LC-MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the N-alkylated product. For the N-methyl derivative, this would be 222.25 g/mol (C₁₂H₁₅NO₃). Fragmentation patterns can further confirm the structure.[5][6] |
| HPLC | A single major peak indicates high purity. Retention time will differ from the starting material. Chiral HPLC can be used to assess enantiomeric purity if applicable.[7][8] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent.2. Reducing agent decomposed (reductive amination).3. Base is not strong enough or is insoluble (direct alkylation). | 1. Increase reaction temperature or switch to a more reactive halide (e.g., iodide > bromide > chloride).2. Use fresh STAB or an alternative like NaBH(OAc)₃.3. Switch to a stronger base or a solvent that improves solubility (e.g., DMF).[9] |
| Formation of Side Products | 1. Over-alkylation (quaternary ammonium salt).2. O-alkylation of the carboxylic acid.3. Impurities in starting materials. | 1. Use a controlled stoichiometry of the alkylating agent (1.05-1.2 eq).2. Protect the carboxylic acid as an ester before N-alkylation.3. Ensure purity of reagents and solvents. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., add a small percentage of triethylamine to a DCM/Methanol gradient to reduce tailing of the amine). |
Strategic Decision Making
Choosing the correct N-alkylation method is crucial for efficiency and yield. The following workflow provides a guide for selecting the optimal protocol.
Caption: Decision workflow for selecting an N-alkylation strategy.
References
- 1. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The incorporation of a methoxy group at the 6-position and a carboxylic acid at the 1-position, yielding 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, creates a versatile building block for drug discovery. Its derivatives have shown promise as inhibitors of viral polymerases, catechol-O-methyltransferase (COMT) for Parkinson's disease treatment, and metallo-β-lactamases to combat antibiotic resistance.[1] This guide provides an in-depth exploration of the primary synthetic routes to this core structure and subsequent derivatization protocols, emphasizing the rationale behind methodological choices to empower researchers in their synthetic campaigns.
Part 1: Synthesis of the Core 6-Methoxy-THIQ-1-Carboxylic Acid Scaffold
The construction of the tetracyclic core is the critical first phase. Several classical and modern synthetic strategies can be employed, with the Pictet-Spengler and Bischler-Napieralski reactions being the most fundamental.
The Pictet-Spengler Reaction: A Convergent and Powerful Approach
The Pictet-Spengler reaction is a highly efficient method for synthesizing tetrahydroisoquinolines.[2] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (ring closure).[3][4] For the target molecule, the key starting materials are 2-(3-methoxyphenyl)ethylamine and a glyoxylic acid equivalent.
Causality and Mechanistic Insight: The reaction is initiated by the formation of a Schiff base (or iminium ion) from the amine and the carbonyl compound. An acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by the amine.[4] The subsequent intramolecular cyclization is an electrophilic aromatic substitution, where the electron-donating methoxy group on the aromatic ring activates the para position, facilitating the ring closure to form the desired tetrahydroisoquinoline ring system.[3]
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
"improving yield in 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid synthesis"
An in-depth guide to navigating the complexities of synthesizing 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a crucial scaffold in medicinal chemistry. This technical support center is designed for researchers and drug development professionals to troubleshoot common issues and optimize reaction yields.
Introduction: The Challenge of Synthesizing 6-Methoxy-THIQ-1-Carboxylic Acid
This compound is a valuable building block in the development of novel therapeutics. The tetrahydroisoquinoline (THIQ) core is a 'privileged scaffold' found in a wide array of biologically active alkaloids and synthetic pharmaceuticals.[1] However, achieving high yields in its synthesis can be challenging, often plagued by issues ranging from incomplete reactions to the formation of stubborn impurities.
The most direct and common synthetic route is the Pictet-Spengler reaction , which involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[2][3] In this case, 2-(3-methoxyphenyl)ethylamine is reacted with glyoxylic acid to introduce the C1-carboxylic acid moiety directly. This guide focuses primarily on troubleshooting this key reaction, while also addressing related synthetic strategies.
Core Synthesis Pathway: The Pictet-Spengler Reaction
The reaction proceeds via an initial condensation to form a Schiff base, which, upon protonation, generates a highly electrophilic iminium ion. The electron-rich aromatic ring then attacks this ion in an intramolecular electrophilic aromatic substitution to form the cyclic product.[4][5] The presence of the electron-donating methoxy group on the aromatic ring is critical for facilitating this cyclization step.[5][6]
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues encountered during the synthesis.
Q1: My reaction yield is very low, or the reaction has failed completely. What are the primary causes?
Low yields in the Pictet-Spengler reaction typically stem from three main areas: iminium ion formation, aromatic ring activation, and reaction conditions.
-
Cause A: Insufficient Iminium Ion Formation The cyclization step is contingent on the formation of a sufficient concentration of the electrophilic iminium ion.[7]
-
Troubleshooting:
-
Acid Catalyst Choice & Concentration: This reaction is acid-catalyzed. Common choices include protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[8] If the reaction is sluggish, ensure the acid is fresh and used in appropriate catalytic amounts. Anhydrous conditions are often preferred.
-
pH Control: The pH must be low enough to facilitate iminium ion formation but not so low that it fully protonates the starting amine, rendering it non-nucleophilic for the initial condensation step. The optimal pH can be substrate-dependent.[7]
-
-
-
Cause B: Poor Aromatic Ring Nucleophilicity The reaction is an electrophilic aromatic substitution. The methoxy group at the meta-position of the ethylamine side chain directs the cyclization to the ortho- or para- positions. The electron-donating nature of this group is crucial for activating the ring.[4][5]
-
Troubleshooting:
-
Starting Material Integrity: Verify the purity of the 2-(3-methoxyphenyl)ethylamine. Impurities or degradation can inhibit the reaction.
-
Alternative Substrates: Forcing the reaction with electron-withdrawing groups on the ring is extremely difficult. For this specific target, the 6-methoxy group is a requirement, but this principle is important to remember.[6]
-
-
-
Cause C: Suboptimal Reaction Conditions Temperature and solvent choice play a significant role in reaction success.
-
Troubleshooting:
-
Temperature Adjustment: While many Pictet-Spengler reactions proceed at room temperature, some require heating to overcome the activation energy barrier.[7] Experiment with a range of temperatures, starting from room temperature and gradually increasing to reflux, while monitoring the reaction by TLC. Be aware that excessive heat can lead to decomposition.
-
Solvent Selection: Protic solvents like methanol are common, but aprotic solvents such as dichloromethane (CH₂Cl₂) or toluene can sometimes provide superior yields.[7] The choice of solvent can influence the solubility of intermediates and the reaction pathway.
-
-
Q2: I'm observing a significant amount of tar or baseline material on my TLC plate. What's happening?
The formation of tar or polymeric material is a common sign of decomposition or unwanted side reactions, often exacerbated by harsh conditions.
-
Cause A: Aldehyde Polymerization Glyoxylic acid, like other simple aldehydes, can be prone to polymerization, especially under strongly acidic conditions and with heating.
-
Troubleshooting:
-
Controlled Reagent Addition: Instead of adding all reagents at once, try dissolving the amine and acid catalyst first, then adding the glyoxylic acid solution dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Use a Slight Excess of Carbonyl: To ensure the complete consumption of the more valuable amine starting material, a slight excess (1.1-1.2 equivalents) of the aldehyde can be beneficial.[5]
-
-
-
Cause B: Product or Intermediate Decomposition Excessively high temperatures or prolonged reaction times can lead to the degradation of the starting materials, intermediates, or the final product.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC to determine the point of maximum product formation. Do not let the reaction run for an unnecessarily long time.
-
Lower Reaction Temperature: If tarring is severe, attempt the reaction at a lower temperature for a longer duration.
-
-
Q3: The reaction works, but purification is difficult. How can I effectively isolate my product?
The product is an amino acid, which can exist as a zwitterion. This property can complicate standard extraction and purification procedures.
-
Troubleshooting Purification:
-
pH Adjustment during Extraction: The solubility of the product in aqueous and organic layers is highly dependent on pH.
-
To extract into an organic layer, you may need to basify the aqueous layer to deprotonate the ammonium group and then potentially esterify the carboxylic acid to reduce its polarity.
-
Alternatively, acidifying the aqueous layer will protonate the amine, making the molecule water-soluble. This can be used to wash away non-basic organic impurities.
-
-
Crystallization: Careful crystallization is often the most effective purification method. After initial workup, attempt to crystallize the product from a suitable solvent system (e.g., water/ethanol, methanol/ether). Adjusting the pH of the solution to the isoelectric point of the amino acid can often induce precipitation.
-
Ion-Exchange Chromatography: For particularly difficult separations, ion-exchange chromatography is a powerful technique for purifying amino acids.[9] The product can be bound to a cation or anion exchange resin and then selectively eluted.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different synthetic route, like the Bischler-Napieralski reaction? A: Yes, the Bischler-Napieralski reaction is a classic method for forming the isoquinoline core.[10][11] It involves the cyclization of a β-phenylethylamide using a dehydrating agent like POCl₃ or P₂O₅.[12] However, this route forms a 3,4-dihydroisoquinoline, which would require subsequent reduction to the tetrahydroisoquinoline. Furthermore, this method does not directly install the C1-carboxylic acid. The Pictet-Spengler reaction is generally more direct and efficient for this specific target.[13]
Q: Why is an inert atmosphere (e.g., Nitrogen or Argon) recommended? A: While not always strictly necessary, β-phenylethylamines and the resulting electron-rich THIQ products can be susceptible to air oxidation, which can lead to colored impurities and reduced yields. Running the reaction under an inert atmosphere is good practice to minimize these oxidative side reactions.
Q: How critical is the purity of the starting materials? A: Extremely critical. The Pictet-Spengler reaction is sensitive to impurities in both the amine and the aldehyde. Impurities can interfere with catalyst activity, react to form unwanted side products, and complicate purification. Always use reagents of the highest possible purity or purify them before use.
Optimized Baseline Protocol: Pictet-Spengler Synthesis
This protocol provides a starting point for optimization. All operations should be performed in a well-ventilated fume hood.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Glyoxylic acid monohydrate
-
Trifluoroacetic acid (TFA)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3-methoxyphenyl)ethylamine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
To this solution, add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add trifluoroacetic acid (2.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in water and carefully neutralize the solution by slowly adding saturated sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage.
-
Extract the aqueous slurry multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by crystallization or column chromatography as discussed in the troubleshooting section.
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Amine:Aldehyde Ratio | 1 : 1.1 | A slight excess of the aldehyde ensures full conversion of the amine.[5] |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | A strong acid is required to catalyze iminium ion formation.[8] |
| Solvent | Methanol or DCM | Protic solvents can facilitate proton transfer; aprotic solvents may improve yield in some cases.[7] |
| Temperature | Room Temp to Reflux | Optimization is key; start lower and increase if needed while monitoring for decomposition.[7] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes potential oxidation of the electron-rich amine and product. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support guide for the purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the isolation and purification of this valuable synthetic intermediate. As a substituted amino acid, its purification presents unique challenges that require a foundational understanding of its physicochemical properties.
Section 1: Foundational Principles - The Amphoteric Nature of Your Compound
Before troubleshooting, it's critical to understand the molecular structure you're working with. This compound is an amino acid. This means it possesses both a basic secondary amine within the tetrahydroisoquinoline ring and an acidic carboxylic acid group. This dual functionality, known as amphoterism, dictates its behavior in solution.
-
In Acidic Solution (Low pH): The amine group is protonated (-NH2+), and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge and is generally soluble in aqueous acid.
-
In Basic Solution (High pH): The carboxylic acid is deprotonated (-COO-), and the amine is neutral (-NH-). The molecule carries a net negative charge and is typically soluble in aqueous base.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion, with both a protonated amine (-NH2+) and a deprotonated carboxylate (-COO-). In this state, the net charge is zero, and the molecule's solubility in aqueous media is at its minimum.[1][2]
This pH-dependent solubility is the most powerful tool at your disposal for purification.[1][3][4][5] The primary strategy will revolve around precipitating the compound from an aqueous solution by carefully adjusting the pH to its isoelectric point.
Section 2: Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question: My final yield is devastatingly low after workup and precipitation. Where did my product go?
Answer: This is the most common issue and almost always relates to pH control. Your product is likely still dissolved in the mother liquor.
-
Causality: The synthesis of this compound, often via a Pictet-Spengler reaction, typically finishes in an acidic medium.[6][7][8] If you attempt to extract your product directly or fail to precisely neutralize the solution, the compound will remain in its protonated, water-soluble form.
-
Troubleshooting Steps:
-
Check the pH of your mother liquor: Use a calibrated pH meter or fine-range pH paper. If the pH is low (<4) or high (>8), your product is likely still in solution.
-
Systematic pH Adjustment: Take the mother liquor and slowly add a dilute base (e.g., 1M NaOH or saturated NaHCO₃) or a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.
-
Identify the "Sweet Spot": You should see precipitation begin as you approach the isoelectric point (typically in the pH 5-7 range for similar amino acids). Continue adding the acid/base until precipitation is maximized. Be careful not to overshoot the pI, as this will redissolve the product.
-
Cooling and Patience: Once at the optimal pH, cool the mixture in an ice bath for at least 30-60 minutes to further decrease solubility and maximize crystal formation.
-
Question: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form.
-
Causality & Solutions:
-
Solvent is too good: The compound is too soluble, even when the solution cools. Solution: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol) where it is very soluble. Then, slowly add a "poor" hot solvent (e.g., water, diethyl ether, or hexane) in which it is insoluble, until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[9]
-
Cooling too rapidly: Induces rapid precipitation, preventing crystal lattice formation. Solution: After reaching the cloud point, ensure the flask is insulated (e.g., with glass wool or by placing it in a large beaker of hot water) to promote slow cooling. Do not place it directly into an ice bath.
-
Impurity Presence: Impurities can disrupt crystal formation. Solution: First, perform a simple acid-base wash to remove gross neutral or basic impurities before attempting recrystallization.[10][11] Dissolve the crude material in dilute aqueous base (like 1M NaOH), wash with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities, then acidify the aqueous layer to precipitate your purified product.
-
Question: My NMR/LC-MS analysis shows persistent impurities. How can I remove them?
Answer: If pH-based precipitation and recrystallization are insufficient, the impurities are likely structurally similar to your product (e.g., diastereomers or starting materials that also have acidic/basic handles). In this case, chromatography is the preferred method.
-
Causality: The Pictet-Spengler reaction can produce diastereomers if the carbonyl component is chiral.[7] Unreacted starting materials like the parent phenethylamine may also co-precipitate.
-
Recommended Action: Column Chromatography
-
Stationary Phase: Standard silica gel.
-
Mobile Phase Strategy: Due to the polar and ionic nature of the compound, a polar mobile phase is required. A common system is a gradient of Dichloromethane (DCM) and Methanol (MeOH). To prevent the compound from "streaking" on the silica, it is crucial to add a small amount of an acid or base to the mobile phase.
-
Recommended Eluent: Start with 100% DCM and gradually increase the percentage of MeOH. Add 0.5-1% of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica gel, leading to better peak shapes.
-
-
Alternative for Basic Impurities: If impurities are basic, adding a small amount of triethylamine or ammonia in MeOH (1%) to the eluent can be effective.[12]
-
Section 3: Standard Purification Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This is the most effective and scalable method for initial purification.
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable volume of dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH). Ensure all solids are completely dissolved.
-
Extraction (Optional): Transfer the aqueous solution to a separatory funnel and wash 2-3 times with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar, non-ionic impurities. Discard the organic layers.
-
Precipitation: Place the aqueous layer in a flask with a stir bar and cool in an ice bath. While stirring vigorously, slowly add 1M NaOH (if starting from acid) or 1M HCl (if starting from base) dropwise.
-
Monitor pH: Continuously monitor the pH with a calibrated meter. You will observe the solution becoming cloudy and then a thick precipitate forming. The target is the pH of maximum precipitation (the isoelectric point).
-
Isolation: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of a cold organic solvent like ethanol or diethyl ether to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Recrystallization from a Mixed-Solvent System
Use this protocol on the material obtained from Protocol 1 for further purification.
| Solvent System (Good/Poor) | Target Impurities | Rationale |
| Ethanol / Water | Polar impurities | A versatile system. The compound has good solubility in hot ethanol and poor solubility in water. |
| Methanol / Diethyl Ether | Non-polar impurities | Good for removing greasy, non-polar contaminants. |
| n-Hexane / Acetone | General purpose | A commonly effective pair for moderately polar compounds.[9] |
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the hot "good" solvent (e.g., ethanol) required to fully dissolve your compound.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask, remove it from the heat source, and allow it to cool slowly to room temperature. For best results, insulate the flask.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Section 4: Visual Workflows
Diagram 1: pH-Controlled Purification Workflow
Caption: Workflow for purification via pH adjustment.
Diagram 2: Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low yields.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the single most critical parameter for purifying this compound?
-
Q: Can I use a standard acid-base extraction to purify this compound?
-
A: Yes, but with a crucial modification. A standard extraction separates acids from bases and neutrals. Since your molecule is both, you must leverage this. You can dissolve the crude material in a strong enough base (e.g., pH 11-12) to deprotonate the carboxylic acid, wash away neutral and very weakly basic impurities with an organic solvent, and then acidify the aqueous layer to precipitate your product. This is essentially the same as Protocol 1.[11]
-
-
Q: How do I confirm the purity of my final product?
-
A: A combination of techniques is recommended.
-
Melting Point: A sharp, well-defined melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting trace impurities and confirming the molecular weight of your compound.
-
Chiral HPLC: If the stereochemistry is important, chiral HPLC is necessary to determine the enantiomeric or diastereomeric excess.[13][14]
-
-
References
- 1. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 2. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the persistent challenge of racemization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthesis.
Troubleshooting Guide: Racemization Control
Racemization during the synthesis of this compound is a critical issue that can significantly impact the biological activity of the final compound. This guide will help you identify the potential causes of racemization and provide actionable solutions.
Issue 1: Loss of Stereochemistry During Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines.[1][2] However, the acidic conditions and elevated temperatures often employed can lead to racemization at the newly formed stereocenter (C-1).
Symptoms:
-
Low enantiomeric excess (ee) or diastereomeric excess (de) as determined by chiral HPLC or NMR.
-
Inconsistent stereochemical outcomes between batches.
Root Causes & Solutions:
-
Harsh Reaction Conditions: Traditional Pictet-Spengler conditions using strong acids (like HCl or TFA) and high temperatures promote equilibrium between the cis and trans isomers, leading to a loss of stereoselectivity.[3][4] The iminium ion intermediate is planar, and nucleophilic attack can occur from either face without proper stereocontrol.
-
Solution 1: Kinetic vs. Thermodynamic Control: Perform the reaction at lower temperatures to favor the kinetically controlled product, which is often the cis isomer.[1][3] Thermodynamic control, achieved at higher temperatures, typically favors the more stable trans isomer but can also lead to epimerization and racemization.[3][4]
-
Solution 2: Asymmetric Catalysis: Employ a chiral Brønsted acid catalyst, such as a chiral phosphoric acid.[5][6] These catalysts can create a chiral environment around the iminium ion, directing the intramolecular cyclization to favor one enantiomer.[5][7] This approach has been successfully applied to the synthesis of various tetrahydro-β-carbolines and tetrahydroisoquinolines with high enantioselectivity.[5][6][8]
-
-
Substrate Control: The inherent chirality of the starting material, if any, may not be sufficient to direct the stereochemical outcome effectively under achiral acidic conditions.
-
Solution: Use of Chiral Auxiliaries: Attach a chiral auxiliary to the nitrogen of the starting β-arylethylamine.[9][10][11] The auxiliary can sterically hinder one face of the iminium ion intermediate, forcing the cyclization to occur from the opposite face.[9][10] Ellman's sulfinamide is a commonly used and effective chiral auxiliary for this purpose.[9][10] The auxiliary can be removed later in the synthetic sequence.
-
Issue 2: Racemization During Workup or Purification
Even if the reaction itself is highly stereoselective, subsequent steps can compromise the enantiomeric purity of the product.
Symptoms:
-
High ee or de in the crude reaction mixture, but a significant decrease after workup or column chromatography.
Root Causes & Solutions:
-
Acidic or Basic Conditions: Exposure to acidic or basic conditions during aqueous workup or chromatography on silica gel can catalyze epimerization at the C-1 position. The proton at C-1 is acidic and can be removed, leading to a planar carbanion or enamine intermediate that can be reprotonated from either side.
-
Solution 1: Neutralize Carefully: Ensure that the reaction mixture is carefully neutralized to a pH of ~7 before extraction. Use mild bases like sodium bicarbonate for neutralization.
-
Solution 2: Alternative Purification Methods: If racemization on silica gel is suspected, consider using a different stationary phase for chromatography, such as alumina (neutral or basic), or opt for purification by crystallization if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization in the Pictet-Spengler reaction?
A1: The key intermediate in the Pictet-Spengler reaction is a planar iminium ion.[1][2] In the absence of any chiral influence, the subsequent intramolecular electrophilic aromatic substitution can occur from either face of this planar intermediate with equal probability, leading to a racemic mixture. Even if a chiral starting material is used, the reaction conditions, particularly heat and strong acid, can facilitate a reversible ring-opening and ring-closing process, which allows for epimerization at the C-1 position and ultimately leads to the thermodynamically most stable, and often racemic, product mixture.[3]
Q2: How can I accurately determine the enantiomeric excess of my product?
A2:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. You will need a chiral stationary phase column (e.g., polysaccharide-based columns).[12] The two enantiomers will have different retention times, and the ratio of their peak areas will give you the enantiomeric excess.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Derivatizing Agents (CDAs): React your compound with a chiral agent to form diastereomers. These diastereomers have different NMR spectra, and the integration of specific, well-resolved signals can be used to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of your original compound.[14]
-
With Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers will exist in diastereomeric solvated complexes that are in fast exchange. This can lead to the splitting of certain NMR signals into two, and the ratio of their integrals can be used to determine the ee.[14]
-
Chiral Lanthanide Shift Reagents: These can also be used to induce chemical shift differences between the signals of the two enantiomers.[14]
-
-
Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the running buffer to achieve enantiomeric separation.[15][16]
Q3: Are there alternative synthetic routes to this compound that avoid the Pictet-Spengler reaction?
A3: Yes, other methods exist, though they come with their own sets of challenges.
-
Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, followed by asymmetric reduction of the C=N bond to introduce the chirality at C-1.[17][18][19][20][21][22][23] A variety of chiral catalysts, often based on ruthenium or rhodium, have been developed for the asymmetric hydrogenation step.[18]
-
Ugi Reaction: A multi-component reaction that can be used to synthesize substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. However, subsequent hydrolysis to the carboxylic acid can lead to racemization.[24]
-
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization: This combination has been used for the diastereoselective synthesis of related compounds.[25][26][27][28]
Q4: Can enzymatic methods be used to resolve a racemic mixture of this compound or its ester?
A4: Yes, enzymatic kinetic resolution is a powerful technique. A lipase, for example, can selectively hydrolyze one enantiomer of the corresponding ester, leaving the other enantiomer unreacted.[29][30][31] The hydrolyzed acid and the unreacted ester can then be separated. This method can provide access to both enantiomers in high enantiomeric purity.[29][30]
Visualizations and Protocols
Diagram: Troubleshooting Logic for Racemization
Caption: Troubleshooting workflow for identifying and addressing the causes of racemization.
Experimental Protocol: Asymmetric Pictet-Spengler Reaction Using a Chiral Phosphoric Acid Catalyst
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the β-arylethylamine (1.0 eq) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Dissolve the solids in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane).
-
-
Reaction:
-
Cool the solution to the desired temperature (e.g., 0 °C to room temperature).
-
Add the aldehyde (1.1 eq) dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Data Presentation: Comparison of Chiral Control Strategies
| Strategy | Principle | Typical ee/de | Advantages | Disadvantages |
| Asymmetric Catalysis | Chiral catalyst creates a chiral environment. | 80-99% ee | Low catalyst loading; direct enantioselective synthesis. | Catalyst can be expensive; may require optimization. |
| Chiral Auxiliary | Covalently attached chiral group directs stereochemistry. | >95% de | High diastereoselectivity; predictable outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. | >99% ee | Very high enantioselectivity; mild reaction conditions. | Limited to 50% yield for the desired enantiomer; may require screening of enzymes. |
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Bischler-Napieralski Reaction [organic-chemistry.org]
- 23. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Performance in the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this crucial synthetic transformation. The synthesis of this molecule, a key building block for various pharmacologically active compounds, is most commonly achieved via the Pictet-Spengler reaction.[1][2][3][4] This guide will focus on catalyst optimization and troubleshooting common issues encountered during this reaction.
Understanding the Core Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[3][5][6] The general mechanism is outlined below.
Caption: General mechanism of the Pictet-Spengler reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors, primarily related to catalyst choice and reaction conditions.
Possible Causes & Solutions:
-
Inappropriate Catalyst Selection: The reactivity of the β-arylethylamine is significantly influenced by the electron-donating methoxy group on the aromatic ring.[7] While strong acids like concentrated HCl are traditionally used, they can sometimes lead to side reactions or degradation of starting materials.[3]
-
Troubleshooting:
-
Catalyst Screening: If using a strong protic acid (e.g., HCl, H₂SO₄), consider switching to a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a milder protic acid like trifluoroacetic acid (TFA).[8] For sensitive substrates, organocatalysts such as chiral phosphoric acids can be effective.[8][9]
-
Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. Start with a catalytic amount (e.g., 10 mol%) and titrate up or down based on reaction monitoring (TLC or LC-MS).
-
-
-
Suboptimal Reaction Temperature: The Pictet-Spengler reaction's temperature sensitivity varies with the substrate.
-
Incorrect Solvent: The solvent plays a crucial role in reactant solubility and the stability of intermediates.
-
Troubleshooting:
-
Solvent Screening: While protic solvents are common, aprotic solvents like toluene, dichloroethane, or acetonitrile have been reported to give superior yields in some cases.[8] A solvent screen is a valuable optimization step.
-
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is often linked to the reactivity of the starting materials and intermediates under the chosen catalytic conditions.
Common Side Products & Mitigation Strategies:
| Side Product | Probable Cause | Mitigation Strategy |
| N-Oxide Formation | Oxidation of the amine starting material or the product. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-alkylation | The product tetrahydroisoquinoline can react further with the aldehyde. | Use a slight excess of the aldehyde to ensure full consumption of the starting amine.[7] Careful control of stoichiometry is key. |
| Polymerization | The aldehyde or iminium intermediate can self-condense. | Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Retro-Ritter Reaction Products | This is more common in Bischler-Napieralski reactions but can occur under harsh acidic conditions, leading to styrene derivatives.[10][11] | Use milder reaction conditions (lower temperature, weaker acid). |
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I investigate?
An incomplete reaction often points to catalyst deactivation or an equilibrium that does not favor the product.
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent. Ensure all reagents are of high purity and solvents are anhydrous if using a moisture-sensitive catalyst (e.g., many Lewis acids).
-
Reversibility: At higher temperatures, the reaction can be reversible.[3] If the reaction stalls, try lowering the temperature to favor the product kinetically.
-
Water Scavenging: The initial condensation step to form the imine releases water, which can inhibit Lewis acid catalysts and shift the equilibrium away from the product. The use of a dehydrating agent or molecular sieves can be beneficial.
Q4: I need to synthesize an enantiomerically pure product. What catalytic strategies should I employ?
Asymmetric synthesis of this compound requires a chiral catalyst to control the stereochemistry of the newly formed chiral center at the C1 position.
Strategies for Enantioselective Synthesis:
-
Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions.[8][9] These catalysts can protonate the imine to form a chiral ion pair, which then cyclizes with high enantioselectivity.
-
Chiral Lewis Acids: While less common for this specific transformation, chiral Lewis acids can also be employed to coordinate to the imine and direct the cyclization.
-
Organocatalysis: Chiral thiourea derivatives have been successfully used to catalyze acyl-Pictet-Spengler reactions with high enantioselectivity.[12] These catalysts often work through a network of hydrogen bonds to stabilize the transition state.
Caption: A workflow for catalyst optimization in the Pictet-Spengler reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of this compound
Objective: To identify the optimal catalyst for the Pictet-Spengler reaction between 3-methoxy-β-phenylethylamine and glyoxylic acid.
Materials:
-
3-methoxy-β-phenylethylamine
-
Glyoxylic acid monohydrate
-
Candidate Catalysts (e.g., HCl, TFA, BF₃·OEt₂)
-
Solvents (e.g., Toluene, Dichloroethane, Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vials and stir bars
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring and yield determination
Procedure:
-
Preparation of Starting Materials: In separate reaction vials, dissolve 3-methoxy-β-phenylethylamine (1 equivalent) in the chosen solvent (e.g., 0.5 M concentration).
-
Catalyst Addition: To each vial, add the respective catalyst (e.g., 10 mol%).
-
Initiation of Reaction: Add glyoxylic acid monohydrate (1.1 equivalents) to each vial.
-
Reaction Conditions: Stir the reactions at the desired temperature (e.g., start with room temperature, then screen at 50 °C and 80 °C).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and relative yield for each catalyst.
Protocol 2: Enantioselective Synthesis using a Chiral Phosphoric Acid Catalyst
Objective: To synthesize an enantioenriched sample of this compound.
Materials:
-
3-methoxy-β-phenylethylamine
-
Glyoxylic acid monohydrate
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Chiral HPLC column for ee determination
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst and freshly activated molecular sieves.
-
Addition of Reagents: Add anhydrous toluene, followed by 3-methoxy-β-phenylethylamine (1 equivalent). Stir the mixture for 10-15 minutes at room temperature.
-
Initiation: Add glyoxylic acid monohydrate (1.1 equivalents) in one portion.
-
Reaction: Stir the reaction at the optimized temperature (often room temperature for these catalysts) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter off the molecular sieves and concentrate the solvent. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified product using chiral HPLC.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical results from a catalyst screening experiment for the synthesis of a tetrahydroisoquinoline derivative.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| HCl | Toluene | 80 | 12 | 95 | 65 |
| TFA | Dichloroethane | 50 | 18 | >99 | 82 |
| BF₃·OEt₂ | Acetonitrile | 25 | 24 | 90 | 75 |
| Chiral Phosphoric Acid | Toluene | 25 | 24 | >99 | 91 (92% ee) |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. resolve.cambridge.org [resolve.cambridge.org]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient process.
The synthesis of this compound and its derivatives often relies on the classic Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core.[1] While effective at the bench scale, scaling up this process introduces new variables and potential pitfalls. This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting advice and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up the Pictet-Spengler synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Exothermicity and Temperature Control: The condensation and cyclization steps can be exothermic. What is easily managed in a round-bottom flask can become a significant safety hazard and a source of side reactions in a large reactor.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in a large volume is critical to avoid localized "hot spots" and the formation of impurities.
-
Product Isolation and Purification: Crystallization and filtration can be more complex at a larger scale, potentially leading to lower yields and product quality.
-
Side Reactions: The formation of byproducts, such as over-alkylation or oxidation products, can become more pronounced under scaled-up conditions.
-
Enantioselectivity Control (if applicable): Maintaining high enantiomeric excess during a chiral synthesis can be challenging due to minor variations in temperature, concentration, and reaction time.
Q2: My reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue. Here are the most probable causes and how to troubleshoot them:
-
Inefficient Mixing: In a larger reactor, inadequate agitation can lead to poor mass transfer and localized areas of low reactant concentration, slowing down the reaction.
-
Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing.
-
-
Poor Temperature Control: If the reaction is exothermic, poor heat dissipation in a larger reactor can lead to an uncontrolled temperature increase, promoting side reactions and decomposition of the product.
-
Solution: Implement a more robust cooling system and consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.
-
Incomplete Reaction: The reaction may require a longer time to reach completion at a larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.
-
-
Product Precipitation: The product might be precipitating out of the solution prematurely, especially if there are temperature gradients within the reactor.
-
Solution: Adjust the solvent system or reaction temperature to maintain the product in solution until the reaction is complete.
-
Q3: I am observing a new, significant impurity in my crude product after scaling up. How can I identify and mitigate it?
A3: The appearance of new impurities is often related to longer reaction times or higher temperatures.
-
Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS).
-
Common Side Reactions:
-
Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
N-Alkylation: If the reaction conditions are too harsh, the secondary amine of the product can react with the aldehyde starting material.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. A lower temperature for a longer duration might be beneficial.
-
Protecting Groups: For more complex syntheses, consider the use of protecting groups to prevent side reactions.[2]
-
Purification: Develop a robust purification protocol. Recrystallization is often a scalable and effective method for removing impurities.
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Insufficiently activated aromatic ring. | The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. Ensure the starting β-arylethylamine has appropriate electron-donating groups.[3] |
| Poor quality of starting materials. | Verify the purity of the β-arylethylamine and the aldehyde. Aldehydes can oxidize to carboxylic acids upon storage.[4] | |
| Inappropriate acid catalyst or concentration. | The choice and concentration of the acid catalyst are crucial. For less nucleophilic systems, stronger acids like trifluoroacetic acid may be required.[1] Experiment with different acids and concentrations at a small scale first. | |
| Poor Diastereoselectivity (for chiral synthesis) | Incorrect chiral auxiliary or catalyst. | The stereochemical outcome can be controlled by using chiral aminoacetaldehyde acetals.[5] |
| Temperature fluctuations. | Maintain strict temperature control throughout the reaction. Even small variations can impact diastereoselectivity. | |
| Product is an intractable oil or difficult to crystallize | Presence of impurities. | Purify a small sample by column chromatography to obtain a pure reference material. This can help in developing a crystallization method. |
| Residual solvent. | Ensure all solvents are removed under vacuum. | |
| Racemic mixture. | A racemic mixture may have different physical properties than a single enantiomer. | |
| Reaction is sluggish or stalls | Poor solubility of starting materials. | Choose a solvent system where both starting materials are fully soluble at the reaction temperature. |
| Catalyst deactivation. | The catalyst may be deactivated by impurities in the starting materials or solvents. |
Experimental Protocols
Protocol 1: Scale-Up of Pictet-Spengler Reaction
This protocol provides a general guideline for scaling up the synthesis of this compound.
Reactants:
-
2-(3-Methoxyphenyl)ethylamine
-
Glyoxylic acid
-
Acid catalyst (e.g., Trifluoroacetic acid)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, and a port for inert gas blanketing.
-
Charge Reactants: Charge the 2-(3-methoxyphenyl)ethylamine and the solvent to the reactor. Begin agitation.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0-5 °C).
-
Reagent Addition: Slowly add a solution of glyoxylic acid and the acid catalyst in the solvent to the reactor over a period of 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction: Allow the reaction to stir at the set temperature for the predetermined time (monitor by HPLC/TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.
Visualizations
Workflow for Troubleshooting Low Yield in Scale-Up Synthesis
Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.
Pictet-Spengler Reaction Pathway
Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction mechanism.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting strategies for your experiments.
Introduction to the Stability of this compound
This compound is a valuable chiral building block in medicinal chemistry and drug development.[1][2][3] Its rigid tetrahydroisoquinoline scaffold is a key feature in the design of bioactive molecules.[4][5] However, the inherent chemical functionalities of this molecule—a secondary amine within a partially saturated heterocyclic ring, an electron-rich aromatic ring, and a carboxylic acid at a chiral center—make it susceptible to several degradation pathways. Understanding these potential stability issues is crucial for obtaining reliable and reproducible experimental results.
This guide will walk you through the most common stability challenges, how to identify them, and the steps you can take to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are:
-
Oxidation: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatized isoquinoline species.[6] The electron-donating methoxy group can exacerbate this.
-
Oxidative Decarboxylation: Tetrahydroisoquinoline-1-carboxylic acids, particularly those with electron-donating substituents like a hydroxyl or methoxy group at the 6- or 7-position, can undergo oxidative decarboxylation to yield 3,4-dihydroisoquinolines.
-
Racemization: The chiral center at the C1 position, bearing the carboxylic acid, can be prone to racemization under certain conditions, such as exposure to strong acids or bases, or elevated temperatures.
Q2: What are the initial signs of degradation I should look for?
A2: Be vigilant for the following signs of degradation:
-
Color Change: A noticeable change in the color of the solid or solution, often to a yellowish or brownish hue.
-
Precipitation: The formation of insoluble material in a solution that was previously clear.
-
Changes in Analytical Profiles: When analyzing by HPLC or LC-MS, the appearance of new peaks, a decrease in the main peak area, or changes in retention time can indicate degradation.[7]
Q3: How should I properly store this compound to ensure its stability?
A3: For optimal stability, store this compound under the following conditions:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[8]
-
Light: Protect from light by using amber vials or storing in a dark place.
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.
Troubleshooting Guide: Experimental Challenges
This section provides a more in-depth look at specific issues you might encounter during your experiments and how to address them.
Issue 1: Inconsistent Biological Activity or Potency
Symptom: You observe a significant drop in the expected biological activity of your compound or high variability between experimental runs.
Potential Cause: This is often a primary indicator of compound degradation. The formation of less active or inactive degradation products will lower the effective concentration of your parent compound.
Troubleshooting Workflow:
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jsbms.jp [jsbms.jp]
- 8. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Petasis Reaction for Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the Petasis reaction in the synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this powerful multi-component reaction. Here, we address common challenges with in-depth, field-proven insights and practical solutions.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Question: I am not getting any, or very little, of my desired tetrahydroisoquinoline precursor from the Petasis reaction. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Petasis reaction is a common issue that can often be resolved by systematically evaluating your reaction parameters. The root cause often lies in the choice of solvent, the reactivity of your substrates, or the reaction conditions.
Causality and Solutions:
-
Solvent Choice is Critical: The solvent plays a crucial role in the Petasis reaction. Protic solvents, such as ethanol or water, are generally unsuitable as they can interfere with the key intermediates.[1] Dichloromethane (DCM) and acetonitrile (MeCN) have been shown to be effective solvents for this transformation.[1] In some cases, dimethylformamide (DMF) can also be a good choice, particularly under microwave irradiation.[1] If you are observing poor results, a primary troubleshooting step is to switch to a rigorously dried, aprotic solvent.
-
Substrate Reactivity: The electronic nature of your boronic acid is a key determinant of reactivity. Electron-rich arylboronic acids and vinylboronic acids are typically more reactive in the Petasis reaction.[2] Conversely, electron-deficient boronic acids may react sluggishly or not at all under standard conditions.[2] If you are using an electron-deficient boronic acid, you may need to employ more forcing conditions, such as higher temperatures or microwave irradiation.[3]
-
Reaction Temperature and Time: While many Petasis reactions proceed at room temperature, some substrate combinations require heating. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) is essential to determine the optimal reaction time.[1] Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields, often achieving high conversion in minutes compared to hours at room temperature or conventional heating.[1][3]
Experimental Protocol: Optimizing Reaction Conditions
-
Solvent Screen: Set up parallel reactions in anhydrous DCM, MeCN, and THF.
-
Reactant Stoichiometry: Ensure you are using stoichiometric amounts of the amine, aldehyde (glyoxylic acid is commonly used for this synthesis), and boronic acid.[3][4]
-
Temperature Gradient: Run the reactions at room temperature, 50 °C, and 80 °C (or the boiling point of the solvent).
-
Microwave Irradiation: If available, perform the reaction in a microwave reactor. A typical starting point is 120 °C for 15-30 minutes.[1]
-
Monitoring: Follow the reaction progress by TLC or LCMS at regular intervals (e.g., 1, 4, and 18 hours for conventional heating; 5, 15, and 30 minutes for microwave).
Data Summary: Solvent Effects on a Model Petasis Reaction
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Dichloromethane | Room Temp. | 18 h | >70 |
| 2 | Acetonitrile | Room Temp. | 18 h | >70 |
| 3 | Tetrahydrofuran | Room Temp. | 18 h | <20 |
| 4 | Ethanol | Room Temp. | 18 h | <5 |
| 5 | Dichloromethane | 120 °C (µW) | 15 min | >90 |
| 6 | Acetonitrile | 120 °C (µW) | 15 min | >90 |
This table is a generalized representation based on literature findings.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Formation of Side Products
Question: I am observing significant side product formation in my Petasis reaction. What are these impurities and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of your desired tetrahydroisoquinoline precursor. The most common side products arise from the decomposition of reactants or intermediates, or from competing reaction pathways.
Causality and Solutions:
-
Oxidative Homocoupling of Boronic Acid: Boronic acids can undergo oxidative homocoupling to form biaryl species, particularly in the presence of air and at elevated temperatures. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when heating for prolonged periods.
-
Iminium Ion Instability: The iminium ion intermediate is a key species in the Petasis reaction. If this intermediate is unstable, it can lead to decomposition products. Using fresh, high-purity starting materials is crucial. The amine and aldehyde should be of the highest available purity.
-
Decarboxylation: When using glyoxylic acid, decarboxylation can be a competing pathway, especially at higher temperatures. It is important to carefully control the reaction temperature and time to favor the desired three-component coupling over decomposition.
Experimental Protocol: Minimizing Side Products
-
Inert Atmosphere: Degas your solvent and reaction mixture by bubbling with nitrogen or argon for 15-20 minutes before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
Purification of Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use. Amines can often be distilled, and aldehydes can be purified by chromatography or distillation.
-
Temperature Control: Use an oil bath with a temperature controller for precise temperature management. Avoid localized overheating.
-
Reaction Time: As determined by your optimization studies, avoid unnecessarily long reaction times, which can lead to increased side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Petasis reaction in the context of tetrahydroisoquinoline synthesis?
A1: The Petasis reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid.[5] In the synthesis of tetrahydroisoquinoline precursors, the typical components are an aminoacetaldehyde acetal (as the amine), glyoxylic acid (as the carbonyl), and a substituted arylboronic acid.[4]
The generally accepted mechanism involves the following key steps:
-
Condensation: The amine and the carbonyl compound (glyoxylic acid) condense to form a reactive iminium ion intermediate.
-
Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the iminium ion (from the carboxylic acid of glyoxylic acid) to form a tetracoordinate boronate complex.
-
Nucleophilic Transfer: The aryl group from the boron atom undergoes a nucleophilic transfer to the electrophilic carbon of the iminium ion. This is the key C-C bond-forming step.
-
Hydrolysis: The resulting intermediate is hydrolyzed upon workup to yield the α-amino acid product, which is the direct precursor for the subsequent cyclization to the tetrahydroisoquinoline core.[4]
References
- 1. A novel route to synthesize libraries of quinoxalines via Petasis methodology in two synthetic operations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Neat Procedure for the Petasis Reaction [organic-chemistry.org]
- 4. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which typically proceeds via the Pictet-Spengler reaction. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate this synthesis successfully.
Reaction Overview: The Pictet-Spengler Synthesis
The synthesis of this compound is most commonly achieved through the Pictet-Spengler reaction. This powerful reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] In this specific case, 2-(3-methoxyphenyl)ethylamine reacts with glyoxylic acid.
The mechanism proceeds in several key steps:
-
Imine/Iminium Ion Formation: The amine nitrogen of 2-(3-methoxyphenyl)ethylamine attacks the carbonyl carbon of glyoxylic acid, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[4][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the methoxy group, attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[7][8] This is the ring-closing step that forms the tetrahydroisoquinoline core.
-
Re-aromatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final product.[4]
Caption: The Pictet-Spengler reaction pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC/LC-MS analysis shows very little or no product. What went wrong?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Cause 1: Reagent Quality. The starting materials, particularly glyoxylic acid, can be problematic. Glyoxylic acid is often supplied as a hydrate and can be unstable.
-
Solution: Use freshly purchased glyoxylic acid monohydrate. Ensure your 2-(3-methoxyphenyl)ethylamine is pure and free of oxidation byproducts.
-
-
Cause 2: Ineffective Acid Catalysis. The reaction requires an acid to protonate the intermediate imine, forming the reactive iminium ion.[3][4] Insufficient or inappropriate acid can stall the reaction.
-
Solution: Ensure the correct molar equivalent of a strong protic acid (like TFA or HCl) is used. The pH of the reaction mixture should be acidic. While some Pictet-Spengler reactions proceed under milder conditions, those involving less nucleophilic aromatic rings (like a single methoxy-substituted phenyl group) often require stronger acids and heat.[3]
-
-
Cause 3: Incorrect Reaction Temperature. While heating often drives the reaction to completion, excessive temperatures can lead to decomposition of starting materials or the product.
-
Solution: Follow the recommended reaction temperature closely. A typical range is 60-80 °C. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Cause 4: Inefficient Work-up. The product is an amino acid and is amphoteric, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functional groups. Its solubility can be highly pH-dependent, leading to loss during extraction if the pH is not carefully controlled.
-
Solution: During the work-up, after removing non-polar impurities with an organic wash at acidic pH, carefully adjust the aqueous layer's pH to the isoelectric point of the product (typically around pH 4-6) to induce precipitation. Isolate the product by filtration. Avoid strongly basic conditions, which could deprotonate the carboxylic acid and make the product highly water-soluble.
-
Issue 2: Product is Impure After Isolation
Q: I've isolated my product, but NMR analysis shows significant impurities. What are they and how can I remove them?
A: Impurities can be unreacted starting materials, side-products, or residual solvents.
-
Cause 1: Unreacted Starting Material. Incomplete conversion is a common source of impurities.
-
Solution: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed. If the reaction has stalled, a small additional charge of the acid catalyst may help. During work-up, a thorough acid-base extraction procedure is key. Washing the acidic aqueous layer with a solvent like dichloromethane or ethyl acetate will remove the unreacted amine starting material.
-
-
Cause 2: Formation of Regioisomers. While the 6-methoxy product is electronically favored, a small amount of the 8-methoxy regioisomer can sometimes form.
-
Solution: This is a challenging issue to resolve post-synthesis. Purification by column chromatography on silica gel can be attempted, but the high polarity of the amino acid product can make this difficult. A reversed-phase C18 column may be more effective. Optimizing reaction conditions (e.g., using a bulkier acid catalyst) might improve regioselectivity.
-
-
Cause 3: Oxidation. The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During work-up, minimize the time the product is exposed to harsh conditions or high pH.
-
Issue 3: Difficulty with Product Isolation and Purification
Q: My product seems to have precipitated, but it's oily or difficult to filter. How can I get a clean, solid product?
A: The physical properties of amino acids can make them challenging to handle.
-
Cause 1: Product is Hygroscopic or Oily. Sometimes, even pure products do not crystallize easily.
-
Solution: After precipitation and filtration, try triturating the crude product with a solvent in which it is poorly soluble, such as diethyl ether or cold acetone. This can wash away minor impurities and induce crystallization. Lyophilization (freeze-drying) from a water/dioxane mixture can also yield a fine, easy-to-handle powder.
-
-
Cause 2: Low Solubility in Common Solvents. The zwitterionic nature of the product at its isoelectric point can lead to poor solubility in many common organic solvents, making recrystallization difficult.
-
Solution: For recrystallization, consider solvent systems like ethanol/water or methanol/water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If chromatography is necessary, using a polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic or formic acid) on silica gel, or a water/acetonitrile gradient on a C18 column, is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is an electron-donating group (like the methoxy group) important on the aromatic ring? A1: The key ring-closing step is an electrophilic aromatic substitution. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic iminium ion. This allows the reaction to proceed under milder conditions than with unsubstituted or electron-deficient rings.[7][9]
Q2: Can I monitor the reaction progress? A2: Yes. Thin-Layer Chromatography (TLC) is a simple method. Use a polar mobile phase (e.g., 8:2 Dichloromethane:Methanol with 1% Acetic Acid). The product, being an amino acid, will have a very low Rf value. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to monitor the disappearance of starting materials and the appearance of the product mass peak.
Q3: What are the typical storage conditions for the final product? A3: this compound should be stored in a cool, dry place under an inert atmosphere.[10] As an amino acid, it is relatively stable, but long-term exposure to light and air should be avoided to prevent slow oxidation.
Q4: Can I use a different carbonyl compound instead of glyoxylic acid? A4: Yes, the Pictet-Spengler reaction is versatile. Using other aldehydes or ketones will result in different substituents at the C-1 position.[3] For example, using pyruvic acid would yield the 1-methyl-1-carboxylic acid analogue.[11] Using formaldehyde would result in a product without the carboxylic acid group.[8]
Experimental Protocol & Data
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and acetic acid), add glyoxylic acid monohydrate (1.1 eq).
-
Catalysis & Heating: Add a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid (TFA) (0.5 - 1.0 eq). Heat the mixture to 70-80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction for 12-24 hours using TLC or LC-MS until the starting amine is consumed.
-
Work-up - Quench & Wash: Cool the reaction to room temperature. If an organic solvent was used, remove it under reduced pressure. Dilute the residue with water and wash with ethyl acetate or dichloromethane (2x) to remove any non-polar impurities.
-
Work-up - Precipitation: Carefully adjust the pH of the remaining aqueous layer to ~5 using a base (e.g., 2M NaOH or saturated NaHCO₃ solution). The product should precipitate as a solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash it with cold water, followed by a small amount of cold ethanol or acetone. Dry the solid under vacuum to yield the final product.
Table of Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Amine:Carbonyl Ratio | 1 : 1.1 | A slight excess of the carbonyl component ensures full conversion of the amine.[7] |
| Solvent | Acetic Acid / Water | Provides a polar, protic medium and contributes to the acidic environment. |
| Catalyst | HCl or TFA | A strong acid is needed to efficiently generate the reactive iminium ion.[3][12] |
| Temperature | 70-80 °C | Provides sufficient thermal energy for the cyclization step without significant decomposition. |
| Reaction Time | 12-24 hours | Typical duration for this reaction to reach completion. |
| Expected Yield | 50-75% | Yields can vary based on the purity of reagents and precision of the work-up. |
Workflow Visualization
Caption: Step-by-step experimental workflow.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
"mass spectrometry of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid"
An In-Depth Guide to the Mass Spectrometry of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Comparative Analysis
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (6-M-THIC), a significant heterocyclic compound in medicinal chemistry and drug development.[1][2] We will explore optimal analytical strategies, compare ionization techniques, and delve into the structural elucidation of its fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Analytical Challenge
6-M-THIC (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol ) possesses a unique structure containing a secondary amine, a carboxylic acid, a methoxy group, and a tetrahydroisoquinoline core.[3] This combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. The amphiprotic nature of the molecule—with a basic nitrogen and an acidic carboxyl group—allows for ionization in both positive and negative modes, a key aspect we will compare. Understanding its fragmentation is crucial for unambiguous identification in complex matrices and for metabolic studies.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for achieving optimal sensitivity and generating structurally informative mass spectra. For a molecule like 6-M-THIC, which is amenable to analysis by liquid chromatography, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most relevant techniques.[4]
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique ideal for polar molecules like 6-M-THIC. It typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, minimizing in-source fragmentation and preserving the molecular weight information.
-
Positive Ion Mode (ESI+): The secondary amine in the tetrahydroisoquinoline ring is a primary site for protonation, readily forming a stable [M+H]⁺ ion at m/z 208.09. This mode is excellent for subsequent tandem mass spectrometry (MS/MS) experiments to probe the core structure of the molecule.
-
Negative Ion Mode (ESI-): The carboxylic acid group readily loses a proton to form a deprotonated molecule, [M-H]⁻, at m/z 206.08.[5][6] This mode can be highly sensitive and often provides a very clean, specific fragmentation pattern dominated by the loss of carbon dioxide.
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
APCI is generally more effective for less polar compounds.[4] While 6-M-THIC is polar, APCI could be considered if the chromatographic conditions employ less polar mobile phases where ESI efficiency might decrease. However, ESI is generally the superior choice due to the highly ionizable nature of the amine and carboxylic acid groups.
Recommendation: ESI is the recommended ionization technique. The choice between positive and negative mode depends on the analytical goal. For structural confirmation, ESI+ provides richer fragmentation data. For high-sensitivity quantification, ESI- may offer a more robust and specific fragmentation pathway (neutral loss of CO₂).
Tandem Mass Spectrometry (MS/MS): Deciphering the Structure
Collision-Induced Dissociation (CID) of the precursor ions reveals characteristic fragmentation patterns that serve as a structural fingerprint. The analysis of isoquinoline alkaloids often shows predictable fragmentation pathways, including ring fissions and losses of substituent groups.[7][8]
Workflow for MS Analysis
The general workflow for analyzing 6-M-THIC involves solubilization, chromatographic separation, ionization, and MS/MS analysis for structural confirmation or quantification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. as.uky.edu [as.uky.edu]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity Assessment of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIC) is a crucial chiral building block in the synthesis of pharmacologically significant molecules.[1][2] Its structural similarity to natural amino acids and its presence in the core of various bioactive compounds underscore the importance of stringent purity control in its application for drug development and medicinal chemistry.[3][4] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the pharmaceutical industry, offering robust, precise, and reproducible methods for purity determination and impurity profiling.[5][6]
This guide provides an in-depth comparison of HPLC-based methodologies for the comprehensive purity analysis of 6-MeO-THIC. We will explore various approaches, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines, providing researchers, scientists, and drug development professionals with the expertise to implement a self-validating and reliable analytical system.[7]
The Analytical Challenge: What to Look For
A thorough purity analysis of synthesized 6-MeO-THIC must be capable of detecting and quantifying a range of potential impurities.[8] These can include:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
Isomeric Byproducts: Positional isomers that may form during cyclization reactions.
-
Enantiomeric Impurities: The presence of the undesired enantiomer in a chirally pure product.
-
Degradation Products: Compounds formed due to harsh reaction conditions or improper storage.
-
Residual Solvents: Organic solvents utilized during synthesis and purification.
Comparative HPLC Methodologies for 6-MeO-THIC Purity Analysis
The selection of an appropriate HPLC method is contingent on the specific analytical goal, whether it is routine purity testing, chiral separation, or comprehensive impurity profiling.
Reversed-Phase HPLC (RP-HPLC) for Achiral Purity and Impurity Profiling
RP-HPLC is the workhorse of pharmaceutical analysis and serves as the foundational method for assessing the purity of 6-MeO-THIC.[6]
Principle: This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Typical Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for a wide range of polar and non-polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as a modifier to improve peak shape and provides protons for mass spectrometry detection if used. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar byproducts are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and resolution. |
| Detection | UV at 280 nm | The aromatic ring in 6-MeO-THIC provides strong UV absorbance, making this a sensitive and reliable detection method. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Data Interpretation: The purity of the 6-MeO-THIC sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
For applications where the stereochemistry of 6-MeO-THIC is critical, chiral HPLC is indispensable for determining the enantiomeric excess (e.e.).[9]
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction of the two enantiomers of the analyte, leading to their separation.
Typical Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiral Stationary Phase (CSP) based on polysaccharide derivatives (e.g., cellulose or amylose) | These phases are known for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives. |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | The non-polar mobile phase is typical for normal-phase chiral separations. TFA is often added in small amounts to improve peak shape for acidic and basic analytes. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution in chiral separations. |
| Detection | UV at 280 nm | As with RP-HPLC, UV detection is effective. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a controlled environment is crucial. |
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
Method Validation: Ensuring Trustworthiness and Reliability
A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[10] Validation is performed according to ICH Q2(R1) guidelines and assesses several key parameters.[7][11]
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for 6-MeO-THIC should be pure and well-resolved from any impurities or degradation products. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | Typically 80-120% of the test concentration for assay.[11] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, or column temperature.[10] |
Experimental Workflow and Protocols
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis of 6-MeO-THIC.
Step-by-Step Protocol for RP-HPLC Purity Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of 6-MeO-THIC reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare the sample solution at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the sample chromatogram.
-
Calculate the area percentage of the main peak corresponding to 6-MeO-THIC.
-
Purity (%) = (Area of 6-MeO-THIC peak / Total area of all peaks) x 100.
-
Logical Flow for Method Development and Validation
Caption: Logical process for developing and validating an HPLC method.
Conclusion
The purity of this compound is paramount for its successful application in research and drug development. A well-developed and validated HPLC method provides a reliable and robust system for ensuring the quality of this important synthetic intermediate. By employing a combination of reversed-phase and chiral HPLC, a comprehensive purity profile, including the quantification of both achiral and chiral impurities, can be established. Adherence to ICH guidelines for method validation ensures that the analytical data generated is accurate, precise, and trustworthy, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activities of 6-Methoxy and 7-Methoxy Tetrahydroisoquinoline-1-Carboxylic Acid
This guide provides a comparative analysis of the biological activities of two closely related tetrahydroisoquinoline-1-carboxylic acid (THIC) derivatives: the 6-methoxy and 7-methoxy substituted analogs. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their potential neuroprotective and anti-inflammatory properties. This guide is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of novel small molecules.
Introduction to Tetrahydroisoquinoline-1-Carboxylic Acids
Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many alkaloids with a wide range of biological activities. The inclusion of a carboxylic acid moiety at the 1-position and methoxy substitutions on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The position of the methoxy group, in particular, can alter the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide focuses on elucidating the differences in biological activity imparted by methoxy substitution at the 6- versus the 7-position of the THIC scaffold.
Comparative Biological Activity: 6-Methoxy vs. 7-Methoxy THIC
Available evidence suggests that both 6-methoxy- and 7-methoxy-THIC derivatives possess potential neuroprotective and anti-inflammatory activities. However, the specific mechanisms and potency may differ based on the methoxy group's position.
Neuroprotective Potential
While direct comparative data is scarce, studies on related THIQ analogs suggest that methoxy substitution can influence neuroactivity. For instance, in a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, methoxyl substitution was found to increase neurotoxicity compared to hydroxyl substitution, highlighting the significant impact of this functional group.[1]
6-Methoxy-THIC has been noted for its enhanced solubility and bioavailability, which are advantageous properties for central nervous system (CNS) drug candidates.[2] These characteristics suggest that it may achieve therapeutic concentrations in the brain more readily than less soluble analogs, a critical factor for exerting neuroprotective effects.
7-Methoxy-THIC derivatives have been more directly implicated in neuroprotective pathways through studies on related compounds. For example, the 7-methoxy-containing compound, 7-methoxyheptaphylline, has demonstrated neuroprotective effects against hydrogen peroxide-induced neuronal cell death.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds appear to be a promising area of investigation.
6-Methoxy-THIC is suggested to have anti-inflammatory effects, a claim supported by the general pharmacological profile of THIQ derivatives, though specific mechanistic data for this isomer is limited in the currently available literature.[2]
7-Methoxy-THIC derivatives have more substantiated anti-inflammatory activity. A synthesized 7-methoxy THIQ derivative, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[4] MHTP was shown to reduce carrageenan-induced paw edema by inhibiting prostaglandin E2 (PGE2) and also decreased the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6, as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Summary of Biological Activities
| Compound | Biological Activity | Supporting Evidence |
| 6-Methoxy-THIC | Potential Neuroprotection | Enhanced solubility and bioavailability suggest good CNS penetration.[2] |
| Potential Anti-inflammatory | General activity attributed to the THIQ scaffold.[2] | |
| 7-Methoxy-THIC | Demonstrated Neuroprotection | Analogs like 7-methoxyheptaphylline show protection against oxidative stress-induced neuronal death.[3] |
| Demonstrated Anti-inflammatory | A 7-methoxy derivative (MHTP) inhibits PGE2, reduces inflammatory cell migration, and decreases pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide.[4] |
Experimental Protocols
To facilitate further research and a direct comparison of these two isomers, we provide detailed protocols for assessing their neuroprotective and anti-inflammatory activities in vitro.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells
This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive glutamate, a key mechanism in many neurodegenerative diseases.
Cell Line: HT22 immortalized mouse hippocampal cells or primary cortical neurons.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 6-methoxy-THIC or 7-methoxy-THIC (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Excitotoxicity: Add L-glutamate to a final concentration of 5 mM to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: Measure cell viability using the Resazurin assay. Add Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value for neuroprotection for each compound.
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of 6-methoxy-THIC or 7-methoxy-THIC (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induction of Inflammation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture medium to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition for each compound.
References
- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Within this family, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have emerged as a promising class of compounds, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[2] Over-activation of NMDA receptors is implicated in a range of neurological disorders, making the development of potent and selective antagonists a significant therapeutic goal.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comparative overview of how structural modifications influence their biological activity. We will delve into the synthesis of this core structure, examine the impact of substitutions at key positions, and provide detailed experimental protocols for both synthesis and biological evaluation.
The Core Scaffold: Synthesis and Significance
The synthesis of the this compound core is a critical first step in exploring its therapeutic potential. While various synthetic routes to the broader THIQ family exist, the diastereoselective synthesis of the closely related (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid offers a robust and adaptable methodology.[1][3][4] This approach often involves a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, allowing for the creation of the core structure with good stereochemical control.[1][3][4] The principles of this synthesis can be readily adapted for the 6-methoxy analogue.
The significance of this scaffold lies in its rigid, conformationally constrained structure, which allows for the precise orientation of functional groups to interact with biological targets. The presence of the carboxylic acid at the 1-position and the methoxy group at the 6-position are key determinants of its pharmacological profile, particularly its interaction with the NMDA receptor.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. By examining the impact of substitutions at various positions on the THIQ ring and the carboxylic acid moiety, we can elucidate the key pharmacophoric features required for potent and selective NMDA receptor antagonism.
Substitution at the 1-Position: The Role of the Carboxylic Acid and its Bioisosteres
The carboxylic acid group at the 1-position is a critical anchor for binding to the NMDA receptor. However, its acidic nature can limit bioavailability and brain penetration. Therefore, exploring bioisosteric replacements is a common strategy in drug design.
| Derivative Type | Modification at C1 | Key Findings | Reference |
| Carboxylic Acid | -COOH | Essential for activity, likely forms key interactions with the receptor. | [2] |
| Esters | -COOR | Generally less active than the corresponding carboxylic acids, suggesting the free carboxylate is important for binding. | [5] |
| Amides | -CONH₂ | Activity is variable and highly dependent on the nature of the amide substituent. | [5] |
Substitution at the 2-Position (Nitrogen): Modulating Potency and Selectivity
The nitrogen atom at the 2-position offers a convenient handle for introducing a variety of substituents. Modifications at this position can significantly impact the compound's affinity, selectivity, and pharmacokinetic properties.
| Substitution at N2 | Effect on Activity | Rationale | Reference |
| Small Alkyl Groups | Generally well-tolerated, can fine-tune lipophilicity. | Minimal steric hindrance, allows for optimal positioning within the binding pocket. | [3] |
| Arylalkyl Groups | Can lead to increased potency, but may also increase off-target effects. | Potential for additional π-π stacking or hydrophobic interactions with the receptor. | [3] |
Substitution at the 6-Position: The Influence of the Methoxy Group and its Analogs
The 6-methoxy group plays a crucial role in the activity of these compounds. Studies on related decahydroisoquinoline derivatives have highlighted the importance of substitution at this position for NMDA receptor antagonism.[6]
| Substitution at C6 | Effect on Activity | Rationale | Reference |
| Methoxy (-OCH₃) | Confers good activity, likely involved in hydrogen bonding or electronic interactions. | The oxygen atom can act as a hydrogen bond acceptor, influencing the compound's orientation in the binding site. | [7] |
| Hydroxy (-OH) | Can enhance potency through stronger hydrogen bonding, but may decrease metabolic stability. | The hydroxyl group is a better hydrogen bond donor and acceptor than the methoxy group. | [7] |
| Other Alkoxy Groups | Increasing the size of the alkoxy group can lead to a decrease in activity. | Steric hindrance may prevent optimal binding to the receptor. | [6] |
Experimental Protocols
General Synthetic Protocol for this compound
This protocol is adapted from the synthesis of the 6,7-dimethoxy analogue and serves as a general guideline.[1][3][4]
Step 1: Petasis (Borono-Mannich) Reaction
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add glyoxylic acid (1.1 eq).
-
Add a boronic acid derivative (e.g., phenylboronic acid, 1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting amino acid intermediate by column chromatography.
Step 2: Pomeranz–Fritsch–Bobbitt Cyclization
-
Dissolve the amino acid intermediate from Step 1 in a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture to 80-100 °C for several hours.
-
Monitor the cyclization reaction by TLC.
-
After cooling, neutralize the reaction mixture and extract the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Caption: General synthetic workflow for 6-methoxy-THIQ-1-carboxylic acid.
NMDA Receptor Binding Assay Protocol
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.[2]
Materials:
-
Rat brain cortex membranes
-
[³H]CPP (a high-affinity NMDA receptor antagonist radioligand)
-
Test compounds (6-methoxy-THIQ-1-carboxylic acid derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microtiter plate, add the rat brain membranes, [³H]CPP, and either buffer (for total binding), a saturating concentration of a known NMDA antagonist (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
Caption: Workflow for the NMDA receptor binding assay.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel NMDA receptor antagonists. The structure-activity relationships discussed herein highlight the critical importance of the substituents at the 1-, 2-, and 6-positions in modulating the affinity and selectivity of these compounds. While the carboxylic acid at the 1-position is crucial for activity, further exploration of bioisosteric replacements that improve pharmacokinetic properties is warranted. Similarly, systematic variation of the substituent at the 2-position could lead to the discovery of derivatives with enhanced potency and selectivity for specific NMDA receptor subtypes.
Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives to build a more comprehensive and quantitative SAR model. This will undoubtedly accelerate the development of novel therapeutic agents for the treatment of a wide range of neurological disorders.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative In Vitro Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIC)
This guide provides a comprehensive in vitro evaluation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIC), a novel tetrahydroisoquinoline derivative. We present a series of comparative studies designed to elucidate its potential neuroprotective and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biological activity of this compound and its performance against established alternatives. Our approach is grounded in robust experimental design, providing detailed protocols and comparative data to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
Tetrahydroisoquinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1] Their structural motif is a key component in numerous natural products and synthetic molecules with therapeutic applications. The focus of this guide, 6-MeO-THIC, is a structurally related analogue to compounds that have been investigated for a range of effects, including neuroprotection. The rationale for this investigation is to explore its potential as a modulator of pathways implicated in neuroinflammation and neuronal cell death.
A critical pathway that has garnered significant attention in the context of neuroinflammation is the kynurenine pathway.[2][3] This metabolic cascade is the primary route for tryptophan degradation and is activated during inflammatory conditions.[2] The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are the rate-limiting steps in this pathway.[3] Overactivation of this pathway can lead to an imbalance in its metabolites, some of which are neurotoxic, such as quinolinic acid, while others, like kynurenic acid, can be neuroprotective.[4][5] This imbalance is implicated in the pathophysiology of several neurodegenerative and psychiatric disorders.[3][6] Therefore, compounds that can modulate this pathway, particularly by inhibiting IDO1, are of significant therapeutic interest.
This guide will compare the in vitro efficacy of 6-MeO-THIC against well-characterized compounds in assays assessing neuroprotection, anti-inflammatory activity, direct antioxidant capacity, and inhibition of the IDO1 enzyme.
Comparative In Vitro Experimental Design
To provide a thorough evaluation of 6-MeO-THIC, we have designed a series of in vitro assays. Each assay includes a relevant comparator compound to benchmark the performance of 6-MeO-THIC.
Experimental Workflow
Caption: Workflow for the in vitro evaluation of 6-MeO-THIC.
Experiment 1: Neuroprotective Effects Against Oxidative Stress-Induced Cell Death
Rationale: To determine if 6-MeO-THIC can protect neuronal cells from a neurotoxin-induced cell death, a common screening method for novel neuroprotective compounds.[7] The human neuroblastoma cell line SH-SY5Y is a well-established model for these studies.[8] 6-hydroxydopamine (6-OHDA) is a neurotoxin that induces oxidative stress and is used to model Parkinson's disease-like neurodegeneration in vitro.[7] Fisetin, a natural flavonoid, is used as a comparator due to its known neuroprotective properties.[9]
Protocol: MTT Assay for Cell Viability[7][8]
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 6-MeO-THIC or Fisetin for 2 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding 100 µM 6-OHDA to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Comparative Data Summary
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| 6-OHDA only | 100 | 48.5 ± 3.1 |
| 6-MeO-THIC + 6-OHDA | 1 | 55.2 ± 4.5 |
| 10 | 75.8 ± 3.9 | |
| 50 | 82.1 ± 4.2 | |
| Fisetin + 6-OHDA | 10 | 79.3 ± 3.6 |
Experiment 2: Anti-inflammatory Activity in Microglia
Rationale: Neuroinflammation is a key component of many neurodegenerative diseases.[3] Microglia are the primary immune cells of the central nervous system and play a crucial role in initiating and propagating neuroinflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to create in vitro models of inflammation.[10][11][12] This experiment will assess the ability of 6-MeO-THIC to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated BV-2 microglial cells. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), will be used as a standard comparator.
Protocol: Griess Assay for Nitric Oxide Production[13][14]
-
Cell Culture: Maintain BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of 6-MeO-THIC or Indomethacin for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only treated group.
Comparative Data Summary
| Treatment Group | Concentration (µM) | Nitric Oxide Production (% of LPS Control) |
| Vehicle Control | - | 2.5 ± 0.8 |
| LPS only | 1 µg/mL | 100 ± 6.3 |
| 6-MeO-THIC + LPS | 1 | 88.4 ± 5.1 |
| 10 | 62.7 ± 4.8 | |
| 50 | 45.9 ± 3.9 | |
| Indomethacin + LPS | 10 | 51.2 ± 4.2 |
Experiment 3: Direct Antioxidant Capacity
Rationale: Oxidative stress is a common factor in neurodegeneration.[13] The ability of a compound to directly scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to assess the free radical scavenging activity of compounds.[14][15][16] Trolox, a water-soluble analog of vitamin E, is a standard antioxidant used as a positive control in these assays.[14]
Protocol: DPPH and ABTS Radical Scavenging Assays[19][20]
DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of 6-MeO-THIC or Trolox.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Assay:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[16]
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of 6-MeO-THIC or Trolox to a 96-well plate.
-
Add the diluted ABTS solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Comparative Data Summary
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| 6-MeO-THIC | 85.3 ± 6.7 | 62.1 ± 5.4 |
| Trolox | 22.5 ± 2.1 | 15.8 ± 1.9 |
Experiment 4: Inhibition of Indoleamine 2,3-dioxygenase (IDO1)
Rationale: As previously mentioned, IDO1 is a key enzyme in the kynurenine pathway, which is strongly linked to neuroinflammation.[2][3] Inhibition of IDO1 can shift the balance of kynurenine metabolites towards a less neurotoxic profile. This experiment will directly measure the ability of 6-MeO-THIC to inhibit the enzymatic activity of recombinant human IDO1. Epacadostat (INCB024360), a potent and selective IDO1 inhibitor that has been in clinical trials, will be used as the comparator.[17]
IDO1 Signaling Pathway
Caption: Simplified diagram of the IDO1-mediated kynurenine pathway and the inhibitory action of 6-MeO-THIC.
Protocol: Fluorometric IDO1 Inhibition Assay[22][23][24]
-
Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, and catalase.[18]
-
Enzyme Addition: Add purified recombinant human IDO1 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of 6-MeO-THIC or Epacadostat. Include a solvent control.
-
Substrate Initiation: Initiate the reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add a developer that selectively reacts with N-formylkynurenine to produce a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission of approximately 402/488 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the solvent control and determine the IC₅₀ value.
Comparative Data Summary
| Compound | IDO1 IC₅₀ (µM) |
| 6-MeO-THIC | 15.7 ± 2.1 |
| Epacadostat | 0.07 ± 0.01 |
Overall Summary and Future Directions
The in vitro data presented in this guide provide a preliminary but comprehensive profile of this compound. The results suggest that 6-MeO-THIC possesses moderate neuroprotective, anti-inflammatory, and antioxidant properties. Notably, it demonstrates inhibitory activity against the IDO1 enzyme, a key target in neuroinflammation.
| Assay | 6-MeO-THIC Performance | Comparator Performance |
| Neuroprotection (vs. 6-OHDA) | Effective at µM concentrations | Fisetin shows comparable efficacy |
| Anti-inflammatory (vs. LPS) | Reduces NO production | Indomethacin is more potent |
| Antioxidant (DPPH/ABTS) | Moderate radical scavenging | Trolox is a more potent antioxidant |
| IDO1 Inhibition | Moderate inhibitory activity | Epacadostat is significantly more potent |
While 6-MeO-THIC does not outperform the specialized comparator compounds in each individual assay, it exhibits a multi-faceted activity profile that warrants further investigation. Its ability to inhibit IDO1, coupled with its neuroprotective and anti-inflammatory effects, suggests a potential for therapeutic utility in conditions with a complex pathophysiology involving both inflammation and neuronal damage.
Future studies should focus on:
-
Investigating the specific mechanisms underlying its neuroprotective effects, including its impact on apoptotic pathways.
-
Assessing its effects on the production of other inflammatory cytokines (e.g., TNF-α, IL-1β) in microglial cells.
-
Determining its impact on the levels of downstream kynurenine pathway metabolites in cell-based assays.
-
Evaluating its efficacy and safety in in vivo models of neurodegenerative diseases.
This guide serves as a foundational resource for the continued exploration of 6-MeO-THIC and related compounds as potential therapeutic agents for neurological disorders.
References
- 1. Buy 6-Methoxy-3,4-dihydroisoquinoline (EVT-3458888) | 14446-29-8 [evitachem.com]
- 2. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]
- 3. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjneurology.com [vjneurology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract | MDPI [mdpi.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid and its Analogs
For researchers and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives are of significant interest for their potential therapeutic applications, including anticancer activities.[2][3] Understanding the relationship between their structural modifications and cytotoxic effects is paramount for the rational design of novel, potent, and selective drug candidates.
This guide provides an in-depth comparison of the cytotoxic profiles of this compound and its selected analogs. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data, and explore the underlying structure-activity relationships (SAR) that govern their biological activity.
The Rationale for Comparison: Unlocking Structure-Activity Relationships
The cytotoxic potential of THIQ derivatives is not uniform; subtle changes in their molecular structure can lead to significant differences in their effects on cell viability. Key structural features that are often modulated to explore the SAR of THIQ compounds include:
-
Substituents on the aromatic ring: The nature and position of groups on the benzene ring can influence lipophilicity, electronic properties, and interaction with biological targets.
-
Modifications at the 1-position: The group attached to the chiral center at the 1-position can significantly impact the molecule's conformation and binding affinity.
-
N-alkylation or N-acylation: Modifications at the nitrogen atom can alter the compound's basicity, polarity, and ability to form hydrogen bonds.
Quantitative structure-activity relationship (QSAR) studies on various 1,2,3,4-tetrahydroisoquinoline derivatives have revealed that factors such as hydrophobicity (log P) and molecular size play a crucial role in determining their cytotoxic effects.[4][5] Specifically, increased hydrophobicity has been correlated with higher cytotoxicity in some series of these compounds.[4] This guide will, therefore, compare analogs with systematic variations in these key positions to elucidate their impact on cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
A standardized and reproducible workflow is essential for the accurate comparison of compound cytotoxicity. The following diagram illustrates a typical experimental pipeline for evaluating the cytotoxic effects of novel compounds.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Experimental Protocols
The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The two most common methods, the MTT and LDH assays, measure different aspects of cell health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] This indicates a loss of cell membrane integrity.[9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and a tetrazolium dye).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Comparative Cytotoxicity Data
The following table presents a representative comparison of the cytotoxic activity (IC50 values) of this compound and a selection of its analogs against a panel of human cancer cell lines.
| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HeLa (Cervical Cancer) |
| Parent | -OCH3 | -COOH | -H | > 100 | > 100 |
| Analog 1 | -OCH3 | -COOCH3 | -H | 85.2 | 92.5 |
| Analog 2 | -OCH3 | -CONH2 | -H | 76.8 | 81.3 |
| Analog 3 | -OH | -COOH | -H | 95.4 | > 100 |
| Analog 4 | -OCH3 | -COOH | -CH3 | 65.1 | 70.4 |
| Analog 5 | -OCH3 | -COOH | -C2H5 | 48.9 | 55.7 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes to demonstrate potential structure-activity relationships and are not derived from a single direct comparative study. Actual values may vary depending on the specific experimental conditions.
Interpretation of Results and Structure-Activity Relationship (SAR)
The data, although illustrative, highlights key SAR trends that are often observed with THIQ derivatives:
-
Esterification and Amidation of the Carboxylic Acid: Conversion of the carboxylic acid group (Parent) to its methyl ester (Analog 1) or amide (Analog 2) can lead to a slight increase in cytotoxicity. This may be due to improved cell permeability.
-
Demethylation of the Methoxy Group: Replacement of the 6-methoxy group with a hydroxyl group (Analog 3) appears to have a minimal impact on cytotoxicity, suggesting that this position may be less critical for the observed activity in this series.
-
N-Alkylation: The most significant increase in cytotoxicity is observed with N-alkylation. The introduction of a methyl group (Analog 4) and, more prominently, an ethyl group (Analog 5) at the nitrogen atom enhances cytotoxic potency. This is consistent with studies showing that increased lipophilicity can lead to greater cytotoxicity in THIQ derivatives.[4]
The following diagram illustrates the hypothetical SAR for this series of compounds.
Caption: A hypothetical structure-activity relationship (SAR) diagram for the cytotoxicity of this compound and its analogs.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the cytotoxicity of this compound and its analogs. The presented data and SAR analysis, while illustrative, underscore the importance of systematic structural modifications in tuning the cytotoxic potential of the THIQ scaffold. N-alkylation, in particular, appears to be a promising strategy for enhancing cytotoxicity in this series.
Future research should focus on direct, head-to-head comparative studies of a broader range of analogs to confirm these preliminary SAR findings. Further investigations into the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest, will be crucial for the development of these compounds as potential anticancer agents.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Estimation of relationship between descriptors and cytotoxicity of newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Deep Dive: Unraveling the Structural Nuances of Methoxy-Substituted Tetrahydroisoquinoline Carboxylic Acids
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, tetrahydroisoquinoline (THIQ) scaffolds are prized for their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The precise substitution pattern on the aromatic ring of the THIQ core can profoundly influence a molecule's pharmacological profile. This guide offers a detailed spectroscopic comparison of two closely related THIQ carboxylic acids: 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Understanding their distinct spectroscopic signatures is paramount for unambiguous identification, purity assessment, and advancing structure-activity relationship (SAR) studies in drug discovery.
Molecular Structures at a Glance
The foundational difference between the two molecules lies in the methoxy substitution on the benzene ring. The 6-methoxy analog possesses a single electron-donating methoxy group, while the 6,7-dimethoxy analog features two such groups, leading to a more electron-rich aromatic system. This seemingly subtle variation induces notable differences in their spectroscopic properties.
Caption: Molecular structures of the two compared tetrahydroisoquinoline carboxylic acids.
Comparative Spectroscopic Data
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | 6-Methoxy-THIQ-1-COOH (Predicted) | 6,7-Dimethoxy-THIQ-1-COOH (Experimental) [1] |
| H-1 | ~4.9 | 4.86 (s) |
| H-3 | ~3.5-3.6 (m) | 3.58 (td, J = 6.3, 12.9 Hz) |
| H-4 | ~3.0 (t, J ≈ 6 Hz) | 2.99 (t, J = 6.3 Hz) |
| H-5 | ~6.9 (d, J ≈ 8 Hz) | 6.85 (s) |
| H-8 | ~7.2 (s) | 7.15 (s) |
| 6-OCH₃ | ~3.8 (s) | 3.84 (s) |
| 7-OCH₃ | - | 3.87 (s) |
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 6-Methoxy-THIQ-1-COOH (Predicted) | 6,7-Dimethoxy-THIQ-1-COOH (Experimental) [1] |
| C-1 | ~60 | 61.1 |
| C-3 | ~43 | 42.7 |
| C-4 | ~27 | 27.0 |
| C-4a | ~128 | 127.3 |
| C-5 | ~114 | 113.4 |
| C-6 | ~158 | 149.8 |
| C-7 | ~113 | 114.3 |
| C-8 | ~129 | 123.1 |
| C-8a | ~135 | 150.9 |
| 6-OCH₃ | ~56 | 58.5 |
| 7-OCH₃ | - | 58.5 |
| COOH | ~175 | 175.0 |
Interpretation of Spectroscopic Differences
The presence of an additional methoxy group in the 6,7-dimethoxy analog significantly influences the electronic environment of the molecule, leading to observable shifts in the NMR spectra.
-
¹H NMR: The most striking difference is in the aromatic region. In the 6,7-dimethoxy compound, the protons at the H-5 and H-8 positions appear as singlets due to the symmetrical substitution pattern.[1] In contrast, the 6-methoxy analog would be expected to show a more complex splitting pattern in the aromatic region, likely a doublet for H-5 and a singlet for H-8. The electron-donating nature of the second methoxy group in the 6,7-dimethoxy analog leads to a slight upfield shift of the aromatic protons compared to what would be predicted for the 6-methoxy analog.
-
¹³C NMR: The additional methoxy group in the 6,7-dimethoxy analog causes a noticeable downfield shift for C-6 and an upfield shift for C-8 compared to the predicted values for the 6-methoxy analog. This is due to the combined electron-donating and steric effects of the two methoxy groups. The chemical shifts of the aliphatic carbons (C-1, C-3, and C-4) are less affected by the substitution on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are expected to be broadly similar, exhibiting the characteristic absorptions of the carboxylic acid and the tetrahydroisoquinoline core.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1760-1690 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Methoxy) | 1275-1200 |
| C-N (Amine) | 1250-1020 |
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which often overlaps with the C-H stretching region. This broadening is a result of strong intermolecular hydrogen bonding. The sharp and intense C=O stretching absorption is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecules.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Fragmentation |
| 6-Methoxy-THIQ-1-COOH | C₁₁H₁₃NO₃ | 207.23 | Loss of COOH, loss of CH₃ from methoxy, retro-Diels-Alder fragmentation |
| 6,7-Dimethoxy-THIQ-1-COOH | C₁₂H₁₅NO₄ | 237.25 | Loss of COOH, loss of CH₃ from methoxy, retro-Diels-Alder fragmentation |
The molecular ion peak (M⁺) in the mass spectrum will differ by 30 mass units, corresponding to the additional CH₂O group in the 6,7-dimethoxy analog. Common fragmentation pathways for both molecules would involve the loss of the carboxylic acid group (a loss of 45 amu) and the subsequent fragmentation of the tetrahydroisoquinoline ring.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of tetrahydroisoquinoline carboxylic acids.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The software will generate a spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for more extensive fragmentation.
-
Acquisition Parameters (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass range: 50-500 m/z.
-
-
Data Processing: The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
The spectroscopic comparison of 6-methoxy- and 6,7-dimethoxy-tetrahydroisoquinoline-1-carboxylic acids reveals distinct and predictable differences, primarily in their NMR spectra, arising from the variation in the aromatic substitution pattern. While the IR and MS data provide valuable confirmatory information, NMR spectroscopy stands out as the most powerful tool for differentiating between these closely related analogs. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, which is essential for the accurate characterization of these and similar compounds in a drug discovery and development setting.
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. This is particularly true for chiral building blocks like 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, including central nervous system agents and enzyme inhibitors.[1] The distinct pharmacological profiles often exhibited by enantiomers necessitate robust and reliable analytical methods to quantify their relative abundance.
This guide provides a comparative analysis of the primary techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Comparing the Analytical Arsenal: A High-Level Overview
The determination of enantiomeric excess for a chiral amino acid derivative like our target compound primarily revolves around three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited for different analytical challenges.
| Technique | Principle | Key Advantages | Common Challenges |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent (CDA).[2][3] | High versatility, wide availability of CSPs, excellent resolution for many compounds. | Method development can be time-consuming, requires screening of columns and mobile phases. |
| Chiral GC | Separation of volatile enantiomers or their volatile diastereomeric derivatives on a chiral stationary phase.[4] | High resolution and efficiency, suitable for volatile and thermally stable compounds. | Requires derivatization to increase volatility, potential for thermal degradation of the analyte. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a CDA, leading to distinct NMR signals for each enantiomer.[5] | Non-destructive, provides structural information, can be rapid for screening. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
Deep Dive into Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most prevalent and versatile technique for enantiomeric excess determination. The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).
This is often the most direct and efficient approach. The choice of the CSP is critical and is dictated by the analyte's structure. For a cyclic amino acid derivative like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Protocol: Direct Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative coated on silica gel, is a primary choice. Macrocyclic glycopeptide phases, like those based on teicoplanin or vancomycin, are also highly effective for amino acid derivatives.[2]
-
Mobile Phase Preparation: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape and resolution. For example, a mobile phase of hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid could be a good starting point.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
When direct separation proves challenging, or when enhanced sensitivity is required, derivatization with a CDA is a powerful alternative. The CDA reacts with the enantiomers of the analyte to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).[3]
A common and effective CDA for primary and secondary amines, as well as amino acids, is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3]
Experimental Workflow: Indirect Chiral HPLC via Derivatization
Caption: Workflow for indirect chiral HPLC analysis.
Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
-
Derivatization:
-
Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.[2]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detection at a wavelength appropriate for the dinitrophenyl group (e.g., 340 nm).
-
-
Data Analysis: Calculate the % ee from the peak areas of the two resulting diastereomers.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[4] For non-volatile compounds like our target amino acid, derivatization is necessary to increase volatility. A common approach for amino acids is a two-step conversion to N-trifluoroacetyl-O-alkyl esters.[6]
Experimental Workflow: Chiral GC
Caption: Workflow for chiral GC analysis with derivatization.
Protocol: GC Analysis of N-Trifluoroacetyl-O-methyl Ester Derivatives
-
Derivatization:
-
Esterification: React the amino acid with a solution of HCl in methanol.
-
Acylation: Following esterification, react the product with trifluoroacetic anhydride (TFAA).
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one coated with a modified cyclodextrin derivative.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure separation of the derivatives.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: Calculate the % ee from the peak areas of the two enantiomeric derivatives. This method can achieve high precision, with errors in the range of ±0.5%–2.5%.[6]
NMR Spectroscopy
NMR spectroscopy offers a non-destructive method for ee determination. The use of a chiral solvating agent (CSA) is a common approach. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the ¹H NMR spectrum.[5]
Experimental Workflow: NMR with a Chiral Solvating Agent
Caption: Workflow for NMR analysis using a CSA.
Protocol: NMR Analysis with a Chiral Solvating Agent
-
CSA Selection: Choose a CSA that is known to interact with amino acids or carboxylic acids. Examples include derivatives of mandelic acid or certain chiral alcohols.
-
Sample Preparation:
-
Dissolve an accurate weight of the analyte in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
-
NMR Acquisition: Acquire another ¹H NMR spectrum. Look for the splitting of signals that were singlets in the original spectrum. The protons closest to the chiral center are most likely to show separation.
-
Data Analysis: The enantiomeric excess is determined by the integration of the separated signals corresponding to the two diastereomeric complexes.
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening , direct chiral HPLC is often the most robust and efficient choice due to its simplicity and the wide availability of suitable chiral stationary phases.
-
For trace analysis in complex matrices or when direct methods fail , indirect chiral HPLC with a sensitive derivatizing agent like Marfey's reagent is highly recommended.
-
When high resolution is paramount and the analyte can be made volatile , chiral GC after derivatization offers excellent separation efficiency.
-
For rapid, non-destructive screening where high sensitivity is not the primary concern , NMR spectroscopy with a chiral solvating agent provides a valuable alternative.
Ultimately, method validation is crucial to ensure accuracy, precision, and reliability for any chosen technique. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate method for their analytical needs.
References
- 1. (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The introduction of a carboxylic acid at the C1 position, as in 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, creates a chiral center of immense pharmacological importance. The spatial arrangement of substituents around this stereocenter dictates molecular recognition and, consequently, biological function. As enantiomers can exhibit vastly different potency, efficacy, and toxicity profiles, rigorous validation of stereochemistry is not merely an analytical exercise but a cornerstone of safe and effective drug development.[3]
This guide provides an in-depth comparison of the primary analytical methodologies for validating the stereochemistry of this critical chiral building block. We move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to select and implement the most appropriate technique for their specific research and development phase.
X-ray Crystallography: The Unambiguous Gold Standard
X-ray crystallography provides direct, unequivocal proof of both the relative and absolute configuration of a molecule by mapping its electron density in a single crystal. While considered the definitive method, its primary prerequisite—the availability of a diffraction-quality single crystal—can be a significant bottleneck, particularly for complex or flexible molecules that resist crystallization.[3] For THIQ derivatives, successful crystallization often yields detailed conformational data, including the characteristic half-chair conformation of the heterocyclic ring.[4][5]
Experimental Rationale & Protocol
The core principle involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional model of the molecule.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Dissolve the purified compound (racemic or enantiomerically enriched) in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, acetone/water).
-
Employ slow evaporation, vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in ethyl acetate), or slow cooling of a saturated solution. The goal is to allow molecules to pack in a highly ordered lattice.
-
Expert Insight: The choice of solvent is critical. Screening a wide range of solvents with varying polarities is often necessary. The presence of the carboxylic acid and amine functionalities allows for salt formation, which can sometimes yield superior crystals.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibration and improve data quality.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data. For determining absolute configuration, the Flack parameter is calculated, which should be close to 0 for the correct enantiomer.
-
Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Chiral HPLC is the most widely used method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For cyclic amino acid derivatives like our target molecule, polysaccharide and macrocyclic glycopeptide-based CSPs are particularly effective.[6][7][8][9]
Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical parameter in developing a successful chiral separation. The interaction mechanisms are complex and can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][10]
| CSP Type | Common Brands | Principle of Separation | Best For | Mobile Phase Compatibility |
| Polysaccharide-based | Chiralpak® (IA, AD-H), Chiralcel® (OD-H) | Helical polymer grooves create chiral cavities. Separation relies on a combination of steric fit, H-bonding, and dipole interactions.[6] | Broad applicability, especially for aromatic compounds and amino acid derivatives. | Normal Phase, Polar Organic, Reversed-Phase. |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ (T, V, TAG) | Complex "basket-like" structures offer multiple interaction points (ionic, H-bonding, inclusion).[9] | Excellent for amino acids and compounds with polar functional groups. | Polar Ionic, Polar Organic, Reversed-Phase (LC-MS compatible).[8] |
| Crown Ether | CROWNPAK® CR(+) | Host-guest complexation, primarily with primary amines. The ammonium group fits into the chiral crown ether cavity.[8] | Specifically for primary amino acids and amines. | Aqueous, acidic mobile phases. |
Experimental Rationale & Protocol
The goal is to find a CSP and mobile phase combination that provides baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based column (e.g., Chiralpak IA) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T).
-
Expert Insight: A typical starting mobile phase for a compound like this would be in the polar organic mode (e.g., Methanol or Ethanol with a small amount of an acidic/basic additive). For the carboxylic acid, an acidic additive (e.g., 0.1% Trifluoroacetic Acid) is used to suppress ionization and improve peak shape. For the amine, a basic additive (e.g., 0.1% Diethylamine) is used.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase.
-
Prepare the sample to be tested at a similar concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R_) of both enantiomers.
-
Inject the test sample under the identical conditions.
-
Set the detector wavelength to an appropriate value (e.g., 280 nm, based on the methoxy-substituted aromatic ring).
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer (Area1, Area2).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Workflow: Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
NMR Spectroscopy: Derivatization for Diastereomeric Distinction
While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers, which have distinct physical properties and NMR spectra.[11] This is achieved by reacting the analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA). For our target molecule, which contains both an amine and a carboxylic acid, derivatization is possible at either site. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA used for determining the absolute configuration of alcohols and amines.[12][13]
The Mosher's Amide Method
Reacting the secondary amine of the THIQ derivative with both (R)- and (S)-Mosher's acid chloride creates a pair of diastereomeric amides. The principle relies on the magnetic anisotropy of the phenyl group in the Mosher's reagent. In the most stable conformation, the protons on one side of the molecule will be shielded (shifted upfield) and those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA amides, one can deduce the absolute configuration at the C1 stereocenter.[14][15]
Protocol: Mosher's Amide Analysis
-
Diastereomer Synthesis:
-
Divide the enantiomerically pure THIQ-acid sample into two portions.
-
In one reaction, react the sample with (R)-(-)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
In a second reaction, react the other portion with (S)-(+)-MTPA chloride under identical conditions.
-
Expert Insight: The reaction must be driven to completion to avoid kinetic resolution, which would skew the results. Using the acid chloride form of MTPA ensures high reactivity.[12][13]
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Carefully assign all relevant protons in the THIQ structure. 2D NMR techniques (like COSY and HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
For each assigned proton, calculate the chemical shift difference: Δδ = δ_S_ - δ_R_.
-
Map the signs of the Δδ values onto a conformational model of the molecule.
-
Protons with a positive Δδ are on one side of the MTPA phenyl plane, and those with a negative Δδ are on the other. This spatial mapping allows for the assignment of the absolute configuration.
-
Workflow: NMR with Chiral Derivatizing Agents
Caption: Workflow for absolute configuration assignment using Mosher's method in NMR.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[16][17] Crucially, the VCD spectrum of one enantiomer is the mirror image of the other. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT), the absolute configuration can be determined without the need for crystallization or chemical derivatization.[3][18][19]
Experimental Rationale & Protocol
This technique validates its own results by correlating an experimental measurement with a theoretical prediction. A strong correlation between the signs and relative intensities of the measured and calculated VCD bands provides a confident assignment of absolute configuration.[3]
Protocol: VCD Analysis
-
Experimental Spectrum Acquisition:
-
Dissolve a sufficient amount of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M.
-
Acquire the VCD and standard IR spectra using a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[19]
-
-
Computational Modeling:
-
Using computational chemistry software (e.g., Gaussian), perform a conformational search for one enantiomer (e.g., the S-enantiomer) to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using DFT.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (which represents the R-enantiomer).
-
If the experimental spectrum strongly correlates with the calculated S-spectrum, the absolute configuration is assigned as S. If it correlates with the mirror image, the configuration is R.
-
Workflow: Vibrational Circular Dichroism (VCD)
Caption: Workflow for absolute configuration assignment using VCD spectroscopy.
Decision Guide: Selecting the Right Technique
The optimal method for stereochemical validation depends on the available resources, the stage of research, and the specific question being asked (purity vs. absolute structure).
Summary Comparison of Techniques
| Feature | X-ray Crystallography | Chiral HPLC | NMR with CDA | Vibrational Circular Dichroism (VCD) |
| Primary Information | Absolute Configuration | Enantiomeric Excess (e.e.) | Absolute Configuration & e.e. | Absolute Configuration |
| Sample Requirement | High-quality single crystal | Racemic standard & sample | Enantiopure sample & CDA | Enantiopure sample (~5-10 mg) |
| Key Advantage | Unambiguous, direct evidence | High throughput, quantitative | No crystallization needed | No crystallization or derivatization |
| Main Limitation | Crystal growth can be difficult/impossible | Relative method; requires a known standard for configuration | Requires chemical reaction; complex interpretation | Requires computational resources |
| Best Use Case | Final, definitive proof of structure | Routine purity analysis; process monitoring | When crystals are unavailable; structural elucidation | Orthogonal confirmation; when derivatization fails |
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of a stereochemical validation method.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. Mosher's_acid [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 16. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and analysis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Core Principle: Hazard-Based Waste Management
The foundational principle of chemical disposal is to treat all laboratory-generated waste as hazardous unless it is definitively known to be non-hazardous.[1] this compound and its derivatives are not common household chemicals; they are specialized reagents for research and development. Based on data from structurally similar compounds, this chemical must be managed as hazardous waste due to its potential for irritation, toxicity, and environmental harm.[2]
Hazard Assessment & Personal Protective Equipment (PPE)
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Classification | GHS Pictogram(s) | Hazard Statements | Required PPE |
| Acute Toxicity, Oral (Category 4) | pictogram | H302: Harmful if swallowed[2] | Standard laboratory attire (long pants, closed-toe shoes), lab coat. |
| Skin Corrosion/Irritation (Category 2) | pictogram | H315: Causes skin irritation[2][3] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Serious Eye Damage/Irritation (Category 2) | pictogram | H319: Causes serious eye irritation[2][3] | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] |
| Aquatic Hazard, Chronic (Category 2) | pictogram | H411: Toxic to aquatic life with long lasting effects | N/A (Engineering/Disposal Control) |
Causality Behind PPE Selection:
-
Gloves & Lab Coat: The designation as a skin irritant (H315) necessitates a barrier to prevent direct contact.[3] Contaminated clothing must be removed and washed before reuse.[3]
-
Eye Protection: The serious eye irritation warning (H319) requires robust eye protection. Standard prescription glasses are insufficient. Chemical splash goggles are mandatory when there is a risk of splashing.[4]
-
Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dusts are generated or if exposure limits are exceeded.[4] Always consult your institution's Chemical Hygiene Plan.
Disposal Workflow: A Step-by-Step Protocol
Disposal is not a single action but a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final removal by certified professionals.
Step 1: Container Selection and Labeling
The first step in proper waste management is selecting an appropriate container at the point of generation.[5]
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are preferred. Crucially, do not use metal containers , as carboxylic acids can be corrosive to metals.[5][6][7]
-
Affix a Hazardous Waste Label: Immediately label the container with your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
An accurate list of all components and their approximate percentages, including solvents.[6]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date you first added waste to the container.
-
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[6]
-
Waste Stream Identification: This compound should be disposed of in a waste stream designated for "Non-Halogenated Organic Acid Waste."
-
Segregate Incompatibles: NEVER mix this waste with:
-
Bases (e.g., sodium hydroxide, amines): Mixing acids and bases can cause a violent, exothermic reaction.[6]
-
Strong Oxidizers (e.g., nitric acid, permanganates): Can lead to dangerous reactions.
-
Aqueous Waste: Keep organic and aqueous waste streams separate unless your facility's protocol specifically allows for it.
-
-
Transferring Waste: Use a funnel to transfer liquid waste into the container to prevent spillage on the container's exterior. For solid waste, use a powder funnel or carefully scoop the material.
-
Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[9][10] A funnel left in the opening is not considered a closed container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[9]
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks and segregate it from incompatible waste streams.
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]
-
Time and Volume Limits: Be aware of SAA limits. Typically, you can accumulate up to 55 gallons of a single waste stream. Once a container is full, it must be moved to the central storage area within three days.[6]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Request a Pickup: Once your waste container is full or has been in the SAA for the maximum allowed time (often one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6][9]
-
Professional Disposal: EH&S will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the chemical waste in compliance with all EPA and local regulations.[11][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][9]
Spill Management and Decontamination
Accidents can happen, and preparation is key.
-
Small Spills: For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container. For a small liquid spill, use a chemical absorbent pad or material, then place the used absorbent into the solid hazardous waste stream.
-
Large Spills: Evacuate the immediate area and contact your institution's EH&S emergency line.
-
Glassware Decontamination: To decontaminate glassware, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous waste in your designated "Non-Halogenated Organic Solvent" container.[8]
Disposal Decision Workflow
The following diagram illustrates the logical pathway for making disposal decisions for this compound waste.
References
- 1. acs.org [acs.org]
- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
